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  • Product: 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid
  • CAS: 6499-11-2

Core Science & Biosynthesis

Foundational

2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid: A Technical Guide to Dithiocarbamate RAFT Agents in Precision Polymer Synthesis and Bioconjugation

Executive Summary In the landscape of precision polymer chemistry and nanomedicine, 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS: 6499-11-2) serves as a highly specialized molecular building block[1]. Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision polymer chemistry and nanomedicine, 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS: 6499-11-2) serves as a highly specialized molecular building block[1]. Structurally, it is a dithiocarbamate-based chain transfer agent (CTA) designed for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[2]. Unlike broad-spectrum CTAs, this compound is exquisitely tuned for the controlled polymerization of Less Activated Monomers (LAMs) while simultaneously installing a terminal carboxylic acid for downstream bioconjugation[3]. This whitepaper dissects the mechanistic causality behind its structural design, provides self-validating experimental protocols, and outlines its critical role in modern drug development and materials science.

Chemical Architecture and Mechanistic Causality

The efficacy of any RAFT agent is governed by the delicate kinetic balance between its "Z-group" (activating/deactivating moiety) and "R-group" (leaving/re-initiating moiety)[4]. The specific architecture of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid is engineered to solve the inherent kinetic challenges of LAMs.

The "Z-Group": 3-Methylpiperidine

Less Activated Monomers (e.g., vinyl acetate, N-vinylpyrrolidone) generate highly reactive, unstable propagating radicals. If a highly active CTA (such as a dithiobenzoate) is used, these radicals irreversibly add to the thiocarbonyl group, leading to severe reaction retardation[2].

  • Causality: The nitrogen lone pair of the piperidine ring delocalizes into the C=S double bond. This electron donation reduces the electrophilicity of the thiocarbonyl carbon, deactivating it just enough to allow reversible chain transfer without trapping the highly reactive LAM radical[2].

  • Steric Tuning: The methyl group at the 3-position of the piperidine ring provides precise steric hindrance, subtly destabilizing the intermediate radical to promote rapid fragmentation, thereby maintaining a narrow molecular weight distribution (dispersity, Đ)[1].

The "R-Group": Acetic Acid

For a RAFT polymerization to proceed efficiently, the fragmented R-group radical must re-initiate polymerization faster than the propagating polymer radical[5].

  • Causality: The −CH2​COOH radical is an excellent leaving group relative to LAM propagating radicals. Furthermore, it installs a terminal carboxylic acid ( α -terminus) on every polymer chain[3]. This transforms the resulting polymer from a simple plastic into a functional macromonomer ready for peptide coupling, nanoparticle functionalization, or targeted drug delivery.

RAFT_Mechanism A Initiator Decomposition (Radical Generation) B Monomer Addition (Propagating Radical Pn*) A->B + Monomer C Pre-Equilibrium (Addition to CTA) B->C + Dithiocarbamate CTA D Fragmentation (Release of R*) C->D Intermediate Cleavage E Re-initiation (R* + Monomer) D->E R* Leaves F Main Equilibrium (Degenerative Transfer) E->F Chain Growth F->F Reversible Transfer

Logical flow of the RAFT polymerization mechanism using a dithiocarbamate CTA.

Quantitative Data & Benchmarking

To understand where 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid fits within the broader RAFT ecosystem, it must be benchmarked against other CTA classes.

CTA ClassTypical Z-GroupTarget MonomersDispersity (Đ) ControlSusceptibility to Hydrolysis
Dithiocarbamates Amines (e.g., Piperidine) LAMs (VAc, NVP) Excellent (1.05 - 1.20) Highly Stable
TrithiocarbonatesAlkyl ThiolsMAMs (Acrylates, Styrene)Excellent (1.05 - 1.15)Moderate
DithiobenzoatesPhenyl RingsMAMs (Methacrylates)Good (1.10 - 1.30)High (Prone to degradation)
XanthatesO-Alkyl GroupsLAMs (VAc)Moderate (1.20 - 1.40)Moderate

Note: Dithiocarbamate chain-ends are substantially less susceptible to nucleophilic attack and hydrolysis than dithioesters or trithiocarbonates, making them ideal for aqueous biological applications[3].

Application 1: Precision Polymerization of Less Activated Monomers

The following protocol outlines the synthesis of well-defined Poly(vinyl acetate) (PVAc) using 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid. This serves as a self-validating system: if the kinetics are controlled, the molecular weight will increase linearly with conversion.

Step-by-Step Protocol: RAFT Polymerization of Vinyl Acetate
  • Reagent Purification: Pass Vinyl Acetate (VAc) through a basic alumina column to remove hydroquinone inhibitors. Causality: Inhibitors will scavenge the primary radicals, preventing initiation and skewing kinetic control.

  • Reaction Assembly: In a Schlenk flask, combine VAc, 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CTA), and Azobisisobutyronitrile (AIBN) in 1,4-Dioxane.

    • Critical Ratio: Maintain a[Monomer]:[CTA]:[Initiator] ratio of 200:1:0.1. Causality: A low initiator concentration ensures that the vast majority of polymer chains are initiated by the R-group of the CTA, preserving the α -carboxylic acid end-group fidelity[5].

  • Degassing: Subject the mixture to three strictly timed Freeze-Pump-Thaw cycles. Causality: Oxygen is a triplet diradical that rapidly couples with carbon-centered propagating radicals, causing irreversible termination.

  • Polymerization: Backfill with Argon and submerge the flask in an oil bath pre-heated to 65°C for 12 hours.

  • Quenching & Purification: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer dropwise into cold hexane. Recover the polymer via centrifugation and dry under a vacuum.

Application 2: Bioconjugation and Nanomedicine

Because the R-group of this specific CTA is acetic acid, the resulting polymer inherently possesses a terminal carboxylic acid. This is highly leveraged in drug development to conjugate targeting peptides, antibodies, or fluorescent probes to polymer nanoparticles[3].

Step-by-Step Protocol: EDC/NHS Coupling of the Polymer α -Terminus
  • Activation: Dissolve the purified polymer in 0.1 M MES buffer (pH 5.5). Add 10 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 15 equivalents of N-Hydroxysuccinimide (NHS).

    • Causality: EDC activation must occur at pH 5.5–6.0. At alkaline pH, EDC rapidly hydrolyzes. NHS is added to convert the highly unstable O-acylisourea intermediate into a semi-stable NHS-ester.

  • Incubation: Stir at room temperature for 30 minutes.

  • Conjugation: Adjust the pH to 7.4 using 10X PBS. Add the target primary amine-containing molecule (e.g., a therapeutic peptide).

    • Causality: The pH shift to 7.4 is mandatory. Primary amines must be deprotonated to act as effective nucleophiles against the NHS-ester.

  • Purification: Remove unreacted small molecules via dialysis (using a membrane with an appropriate MWCO) against deionized water for 48 hours.

Bioconjugation A Polymer-COOH (Alpha-Terminus) B EDC/NHS Activation (MES Buffer, pH 5.5) A->B Add EDC/NHS C NHS-Ester Polymer (Reactive Intermediate) B->C 15-30 min incubation D Protein Conjugation (PBS Buffer, pH 7.4) C->D Add Target Protein E Purified Conjugate (Dialysis/SEC) D->E Remove Byproducts

Step-by-step workflow for EDC/NHS bioconjugation of the terminal acetic acid group.

References

  • CymitQuimica. (n.d.). CAS 6499-11-2: ({[(3R)-3-methylpiperidin-1-yl]carbothioyl}sulfanyl)acetate.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2009). Living Radical Polymerization by the RAFT Process - A Second Update. SciSpace.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process – A Third Update. ConnectSci.
  • Uchiyama, M., Satoh, K., & Kamigaito, M. (n.d.). Cationic RAFT and DT Polymerization. NII.
  • Gody, G., et al. (n.d.). RAFT-Based Polymers for Click Reactions. PMC.

Sources

Exploratory

Comprehensive Technical Guide on the Hydrolysis Pathways of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic Acid

Executive Summary & Structural Dynamics The molecule 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS: 6499-11-2; Formula: C9H15NO2S2) is a specialized dithiocarbamate ester featuring a stereochemically relev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The molecule 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS: 6499-11-2; Formula: C9H15NO2S2) is a specialized dithiocarbamate ester featuring a stereochemically relevant 3-methylpiperidine ring and a thioester-linked acetic acid moiety[1]. In drug development and agricultural chemistry, understanding the degradation of such dithiocarbamate derivatives is critical, as their biological activity, toxicity, and environmental persistence are directly tied to their hydrolysis products[1].

As an application scientist, I approach the hydrolysis of this compound not as a simple degradation artifact, but as a highly predictable, pH-dependent thermodynamic system. The molecule contains a highly polarized thiocarbonyl core (C=S) flanked by a nitrogen atom (capable of resonance donation) and a sulfur atom attached to a carboxymethyl leaving group. Depending on the pH of the aqueous environment, the hydrolysis pathway diverges completely, dictating whether the molecule releases carbon disulfide (CS₂) or carbonyl sulfide (COS) alongside its core organic fragments[2].

Mechanistic Pathways of Hydrolysis

Acid-Catalyzed Hydrolysis (The Analytical Standard)

Under strongly acidic conditions (pH < 2), the hydrolysis of dithiocarbamate esters is driven by the protonation of the nitrogen atom or the thiocarbonyl sulfur. Protonation disrupts the partial double-bond character of the C-N bond (arising from nitrogen's lone pair resonance into the thiocarbonyl group).

Causality: The protonated intermediate becomes highly susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, releasing the protonated amine (3-methylpiperidinium). The remaining dithiocarbonic acid intermediate is highly unstable and rapidly decomposes into carbon disulfide (CS₂) and mercaptoacetic acid (thioglycolic acid). This quantitative evolution of CS₂ is the foundational mechanism for the European Union Reference Laboratory (EURL) standard methods for dithiocarbamate trace analysis[3].

AcidHydrolysis A 2-((3-Methylpiperidine-1-carbonothioyl) thio)acetic acid B Protonated Intermediate [N-protonation] A->B + H+ (pH < 2) C Nucleophilic Attack by H2O B->C + H2O D 3-Methylpiperidine (Protonated Amine) C->D C-N Cleavage E Dithiocarbonic Acid Intermediate C->E C-N Cleavage F Carbon Disulfide (CS2) E->F Decomposition G Mercaptoacetic Acid (Thiol) E->G Decomposition

Acid-catalyzed hydrolysis pathway yielding CS2 and amine.

Base-Catalyzed Hydrolysis (Nucleophilic Attack)

Under basic conditions (pH > 10), the mechanism shifts to a direct nucleophilic attack by the hydroxide ion (OH⁻) on the highly electrophilic thiocarbonyl carbon. Kinetic studies on similar dithiocarbamate derivatives demonstrate that this reaction is first-order with respect to hydroxide concentration and overall second-order[4].

Causality: The formation of a tetrahedral intermediate forces the expulsion of the best leaving group. In this molecule, the mercaptoacetate moiety (-S-CH₂-COO⁻) is an excellent leaving group. Its expulsion generates a thiocarbamic O-acid intermediate, which subsequently decomposes into the free 3-methylpiperidine amine and carbonyl sulfide (COS) gas.

BaseHydrolysis A 2-((3-Methylpiperidine-1-carbonothioyl) thio)acetic acid B Tetrahedral Intermediate [OH- attack on C=S] A->B + OH- (pH > 10) C Mercaptoacetate (Leaving Group) B->C C-S Cleavage D Thiocarbamic Acid Intermediate B->D C-S Cleavage E 3-Methylpiperidine (Free Amine) D->E Decomposition F Carbonyl Sulfide (COS) D->F Gas Evolution

Base-catalyzed hydrolysis pathway yielding COS and thiolate.

Comparative Quantitative Data

To facilitate assay development and degradation profiling, the thermodynamic and kinetic parameters of the two primary hydrolysis pathways are summarized below.

ParameterAcidic Hydrolysis (pH < 2)Basic Hydrolysis (pH > 10)
Primary Cleavage Site C-N BondC-S (Ester) Bond
Reaction Order Pseudo-first orderFirst-order w.r.t[OH⁻], Second-order overall[4]
Key Intermediates Protonated N-intermediate, Dithiocarbonic acidTetrahedral intermediate, Thiocarbamic acid
Gaseous Byproduct Carbon Disulfide (CS₂)Carbonyl Sulfide (COS) / CO₂
Organic Products 3-Methylpiperidinium, Mercaptoacetic acid3-Methylpiperidine, Mercaptoacetate
Analytical Utility Standardized CS₂ evolution for GC-FPD[5]Thiol recovery, structural degradation mapping

Self-Validating Experimental Protocol: Microwave-Assisted Acid Hydrolysis

To accurately quantify the parent molecule via its hydrolysis products, we employ a modified Microwave-Assisted Extraction (MAE) acid hydrolysis protocol[5]. This protocol is designed as a self-validating system : the stoichiometric disappearance of the precursor's UV absorbance (~280 nm) is cross-validated against the molar appearance of CS₂ in the organic trap.

Step-by-Step Methodology
  • Sample Preparation & Internal Standard: Weigh 50 mg of the sample into a microwave-safe, pressure-rated closed vessel. Spike the sample with a known concentration of an isotopically labeled dithiocarbamate internal standard.

  • Reagent Addition (The Reducing Environment): Add 10 mL of a 1.5% Stannous Chloride (SnCl₂) solution dissolved in 5 N HCl[5]. Causality: Dithiocarbamates and their thiol byproducts (mercaptoacetic acid) are highly prone to oxidative dimerization into disulfides. SnCl₂ acts as a potent reducing agent, ensuring the thiocarbonyl sulfur is quantitatively directed toward CS₂ evolution rather than forming recalcitrant oxidative artifacts[5].

  • Biphasic Trapping (Le Chatelier’s Principle): Carefully overlay the aqueous acidic layer with 5.0 mL of analytical-grade isooctane. Causality: CS₂ is highly volatile. Isooctane acts as an in-situ hydrophobic sink. As CS₂ is generated in the aqueous phase, it immediately partitions into the isooctane layer. This continuous removal of the product drives the hydrolysis equilibrium forward to absolute completion and prevents vapor loss[5].

  • Microwave Hydrolysis: Seal the vessel and apply microwave irradiation, ramping to 85 °C and holding for 15 minutes[3]. Causality: Traditional block heating suffers from thermal gradients and prolonged reaction times (up to 2 hours). Microwave heating provides uniform volumetric energy transfer, rapidly overcoming the activation energy barrier for C-N bond cleavage[5].

  • Phase Separation & Instrumental Analysis: Cool the vessel rapidly in an ice bath to condense any partitioned vapors[3]. Extract the upper isooctane layer and inject it into a Gas Chromatograph equipped with a Flame Photometric Detector (GC-FPD) or Mass Spectrometer (GC-MS) to quantify the evolved CS₂[2].

Workflow S1 Sample Prep (Add SnCl2 + HCl) S2 Biphasic Setup (Overlay Isooctane) S1->S2 S3 Microwave Heating (Closed Vessel, 85°C) S2->S3 S4 Phase Separation (Ice Bath Cooling) S3->S4 S5 GC-FPD / MS Analysis (Quantify CS2) S4->S5

Self-validating biphasic extraction and hydrolysis workflow.

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Foundational

A Roadmap to Characterizing the Pharmacokinetics and Bioavailability of Novel Aminophenyl Glycosides: A Case Study of 4-Aminophenyl-α-L-rhamnopyranoside (CAS 6499-11-2)

Preamble: Navigating the Unknown In the landscape of drug discovery and development, researchers are frequently confronted with new chemical entities (NCEs) for which a full pharmacokinetic profile is yet to be establish...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Unknown

In the landscape of drug discovery and development, researchers are frequently confronted with new chemical entities (NCEs) for which a full pharmacokinetic profile is yet to be established. Such is the case with 4-Aminophenyl-α-L-rhamnopyranoside (CAS 6499-11-2). A survey of the current scientific literature reveals a conspicuous absence of published data detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its oral bioavailability.

This guide, therefore, is not a retrospective analysis of existing data. Instead, it serves as a prospective, in-depth technical roadmap for any researcher, scientist, or drug development professional tasked with the comprehensive pharmacokinetic characterization of a novel compound like 4-Aminophenyl-α-L-rhamnopyranoside. By leveraging established principles and state-of-the-art methodologies, we will construct a logical, efficient, and scientifically rigorous workflow, from initial in vitro screening to a definitive in vivo bioavailability study. This document is designed to provide not just the "how," but more critically, the "why," grounding each experimental choice in the fundamental principles of pharmacokinetics.

Part 1: Foundational In Vitro ADME Profiling - The Predictive Power of Early Screening

Before committing to resource-intensive animal studies, a panel of in vitro ADME assays is indispensable for predicting a compound's in vivo behavior.[1][2][3][4] This early-stage profiling allows for the identification of potential liabilities, guiding medicinal chemistry efforts and informing the design of subsequent in vivo experiments.

Metabolic Stability: A First Look at Clearance

A primary determinant of a drug's half-life and oral bioavailability is its susceptibility to metabolism, predominantly by hepatic enzymes. The metabolic stability assay provides a quantitative measure of this.[5]

  • Core Principle: The rate of disappearance of 4-Aminophenyl-α-L-rhamnopyranoside is measured over time when incubated with a preparation rich in drug-metabolizing enzymes.

  • Experimental System: The two most common systems are liver microsomes and cryopreserved hepatocytes.

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism. Microsomal stability assays are high-throughput and cost-effective, making them ideal for early screening.[5][6][7][8][9]

    • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters. They offer a more comprehensive picture of hepatic metabolism.[9]

  • Causality Behind the Choice: For an initial screen of a novel compound like 4-Aminophenyl-α-L-rhamnopyranoside, a microsomal stability assay is the logical starting point due to its efficiency. If significant metabolism is observed, follow-up studies in hepatocytes can provide a more complete metabolic profile.

Protocol 1: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of 4-Aminophenyl-α-L-rhamnopyranoside in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal suspension (typically to a final concentration of 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[8]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining concentration of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg protein/mL).

Cell Permeability: Predicting Oral Absorption

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption.[10][11]

  • Core Principle: Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, mimicking the intestinal barrier.[10][11][12] The rate at which 4-Aminophenyl-α-L-rhamnopyranoside crosses this monolayer is measured.

  • Experimental System: Caco-2 cells are cultured on semi-permeable membrane inserts, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream.

  • Causality Behind the Choice: This model allows for the determination of the apparent permeability coefficient (Papp) in both the absorptive (AP to BL) and secretive (BL to AP) directions. A significant difference between these values can indicate the involvement of active efflux transporters, a common cause of poor oral bioavailability.[13]

Protocol 2: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[14]

  • Permeability Measurement (AP to BL):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the dosing solution containing 4-Aminophenyl-α-L-rhamnopyranoside to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment, replacing the volume with fresh buffer.

  • Permeability Measurement (BL to AP):

    • Concurrently, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[13]

    • Calculate the efflux ratio (ER) as Papp(BL-AP) / Papp(AP-BL). An ER > 2 is indicative of active efflux.[13]

Plasma Protein Binding: The "Free Drug" Hypothesis

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[15] It is the unbound, or "free," fraction of the drug that is available to distribute into tissues and exert its pharmacological effect.

  • Core Principle: The extent to which 4-Aminophenyl-α-L-rhamnopyranoside binds to plasma proteins is determined by measuring its concentration in a protein-containing compartment versus a protein-free compartment at equilibrium.

  • Experimental System: Equilibrium dialysis is considered the gold standard method due to its minimal non-specific binding effects.[16][17][18] This technique uses a semipermeable membrane to separate a plasma-containing chamber from a buffer-containing chamber.

  • Causality Behind the Choice: High plasma protein binding can limit the free drug concentration, potentially reducing efficacy and affecting the drug's distribution and clearance. Determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic data and predicting in vivo exposure.

Protocol 3: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis apparatus with semipermeable membranes (e.g., 10,000 Da MWCO).

  • Procedure:

    • Spike plasma (human and the animal species to be used in in vivo studies) with 4-Aminophenyl-α-L-rhamnopyranoside.

    • Load the spiked plasma into one side of the dialysis cells (the donor side).

    • Load an equal volume of phosphate-buffered saline (PBS) into the other side (the receiver side).

    • Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical variability.

    • Quantify the concentration of the compound in both sets of samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Part 2: Definitive In Vivo Pharmacokinetic and Bioavailability Study

While in vitro assays are predictive, the definitive characterization of a compound's pharmacokinetic profile requires in vivo studies in a relevant animal model.[19] Rodents, such as rats, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology, cost-effectiveness, and established protocols.[20][21]

Study Design: The Intravenous and Oral Arms

To determine the absolute oral bioavailability, a two-arm crossover study design is essential.

  • Core Principle: The systemic exposure of the drug after oral administration is compared to the exposure after intravenous (IV) administration. The IV dose serves as the 100% bioavailable reference, as it is introduced directly into the systemic circulation, bypassing absorption and first-pass metabolism.[22]

  • Experimental Arms:

    • Intravenous (IV) Arm: A single bolus dose of 4-Aminophenyl-α-L-rhamnopyranoside is administered intravenously (e.g., via the tail vein). This arm provides data on the drug's distribution and elimination (clearance, volume of distribution, elimination half-life).

    • Oral (PO) Arm: A single dose is administered orally (e.g., via gavage). This arm provides data on the drug's absorption and first-pass metabolism, in addition to its distribution and elimination.

  • Causality Behind the Choice: By comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose, we can calculate the absolute bioavailability (F), which is the fraction of the oral dose that reaches the systemic circulation unchanged.[22][23][24][25]

Diagram 1: Workflow for a Preclinical Pharmacokinetic Study

PK_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Study cluster_analysis Data Analysis & Reporting MetStab Metabolic Stability (Microsomes/Hepatocytes) DoseForm Dose Formulation & Formulation Screening MetStab->DoseForm Perm Permeability (Caco-2) Perm->DoseForm PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->DoseForm AnimalDosing Animal Dosing (IV and Oral Arms) DoseForm->AnimalDosing Sampling Serial Blood Sampling AnimalDosing->Sampling Bioanalysis Bioanalysis (LC-MS/MS) Sampling->Bioanalysis PK_Params Calculate PK Parameters (CL, Vd, t½, AUC) Bioanalysis->PK_Params Bioavailability Determine Absolute Bioavailability (F) PK_Params->Bioavailability Report Final Study Report Bioavailability->Report

Caption: A typical workflow for characterizing the pharmacokinetics of a new chemical entity.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

  • Animal Model:

    • Use adult male Sprague-Dawley rats (n=3-5 per group).

    • Cannulate the jugular vein for serial blood sampling to minimize stress on the animals.

    • Acclimate the animals for at least one week before the study.

  • Dose Preparation and Administration:

    • Prepare a formulation of 4-Aminophenyl-α-L-rhamnopyranoside suitable for both IV and PO administration (e.g., a solution in saline or a suitable vehicle).

    • IV Group: Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral dose (e.g., 5-10 mg/kg) via oral gavage after an overnight fast.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at pre-determined time points.

    • IV arm time points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO arm time points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalysis: Quantifying the Compound

Accurate quantification of the drug in plasma is the cornerstone of a pharmacokinetic study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[26][27][28][29][30]

  • Core Principle: The plasma samples undergo a sample preparation step (e.g., protein precipitation or liquid-liquid extraction) to remove interferences. The extract is then injected into an HPLC system, which separates the analyte from other components. The analyte is then ionized and detected by a tandem mass spectrometer, which provides highly specific and sensitive quantification.

  • Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters include:

    • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[30]

    • Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements.[30]

    • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a given range.[30]

    • Recovery: The efficiency of the extraction process.[30]

    • Matrix Effect: The influence of matrix components on the ionization of the analyte.

    • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Analysis: From Concentration to Understanding

Once the plasma concentration-time data is obtained, key pharmacokinetic parameters are calculated using non-compartmental analysis.[31][32]

Diagram 2: Relationship of Key Pharmacokinetic Parameters

PK_Parameters Dose Dose (IV & PO) ConcTime Plasma Concentration vs. Time Data AUC AUC (Area Under the Curve) ConcTime->AUC Cmax Cmax ConcTime->Cmax Tmax Tmax ConcTime->Tmax CL Clearance (CL) AUC->CL CL = Dose_iv / AUC_iv F Bioavailability (F) AUC->F F = (AUC_po * Dose_iv) / (AUC_iv * Dose_po) t_half Half-life (t½) CL->t_half t½ ≈ 0.693 * Vd / CL Vd Volume of Distribution (Vd) Vd->t_half

Sources

Exploratory

A Methodological and Predictive Guide to the Crystal Structure of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

Abstract This technical guide outlines a comprehensive framework for the synthesis, crystallization, and structural elucidation of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS No. 6499-11-2). While a defi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive framework for the synthesis, crystallization, and structural elucidation of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS No. 6499-11-2). While a definitive crystal structure for this specific molecule is not yet publicly available in crystallographic databases, its structural motifs—the piperidine ring and the dithiocarbamate-derived thioacetic acid—are prevalent in compounds of significant pharmacological interest, including antifungal and anticancer agents[1][2][3][4]. This document serves a dual purpose: first, to provide a robust, step-by-step experimental workflow for researchers to determine the structure via single-crystal X-ray diffraction (SCXRD), and second, to present a predictive analysis of its likely intramolecular geometry and intermolecular packing behavior based on established crystallographic data from closely related analogues. This guide is intended for researchers in medicinal chemistry, materials science, and drug development seeking to understand and exploit the structure-property relationships of this compound class.

Part 1: Introduction and Scientific Context

The dithiocarbamate functional group [-NCS₂-] is a versatile structural scaffold known for its potent biological activities and its ability to chelate metal ions. When incorporated into heterocyclic systems like piperidine, the resulting molecules often exhibit enhanced pharmacological profiles, including anticholinesterase and cytotoxic activities[2][5]. The addition of a thioacetic acid moiety introduces a carboxylic acid group, a critical feature for modulating solubility and, most importantly, for forming strong, directional hydrogen bonds that dictate crystal packing and interaction with biological targets.

The title compound, 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid, combines these key features:

  • A 3-Methylpiperidine Ring: A common scaffold in pharmaceuticals that imparts lipophilicity and defined stereochemistry.

  • A Dithiocarbamate Linker: The core functional group, with a characteristic partial double bond character in the C-N bond that influences planarity and rotational barriers[6][7].

  • A Carboxylic Acid Terminus: A strong hydrogen bond donor and acceptor, which is expected to dominate the intermolecular interactions and crystal packing.

Understanding the precise three-dimensional arrangement of these groups is paramount for rational drug design, polymorphism screening, and predicting physicochemical properties. This guide provides the experimental blueprint and theoretical foundation to achieve that goal.

Part 2: Recommended Experimental Workflow

The determination of the crystal structure follows a logical progression from chemical synthesis to the final refined structural model. Each step is designed to ensure high-quality results suitable for unambiguous structural elucidation.

Synthesis Protocol

The synthesis of the title compound can be readily achieved via a well-established one-pot reaction common for dithiocarbamate derivatives[2][4]. The causality of this three-component reaction is the nucleophilic attack of the secondary amine on carbon disulfide, followed by S-alkylation.

Step-by-Step Synthesis:

  • Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-methylpiperidine (1.0 eq.) and sodium hydroxide (1.0 eq.) in a 50:50 mixture of water and ethanol at 0-5 °C.

  • Dithiocarbamate Formation: To the stirred solution, add carbon disulfide (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C. Stir the reaction mixture for 2-3 hours. The formation of the sodium 3-methylpiperidine-1-carbodithioate intermediate will occur.

  • S-Alkylation: In a separate flask, prepare a solution of sodium chloroacetate (1.0 eq.) in water. Add this solution dropwise to the reaction mixture.

  • Reaction Completion & Work-up: Allow the mixture to warm to room temperature and stir overnight. Acidify the solution to pH 2-3 with dilute HCl. The product will precipitate as a solid.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is recommended to obtain a pure sample for analysis and crystallization trials.

Crystal Growth Methodology

Obtaining single crystals of sufficient size and quality is the most critical and often challenging step for SCXRD. Several methods should be attempted in parallel to maximize the probability of success.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, acetonitrile, or ethyl acetate) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized glass slide. Invert this slide over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, promoting crystallization.

  • Solvent Layering: Carefully layer a less dense solvent (e.g., hexane) on top of a more dense, concentrated solution of the compound (e.g., in dichloromethane). Crystals may form at the interface over time.

The diagram below illustrates the overall experimental logic from synthesis to final data analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd SCXRD Analysis s1 3-Methylpiperidine + CS2 + NaOH s2 Sodium 3-Methylpiperidine- 1-carbodithioate s1->s2 s3 Add Sodium Chloroacetate s2->s3 s4 Acidification & Precipitation s3->s4 s5 Recrystallization s4->s5 c1 Solvent Screening s5->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Vapor Diffusion c1->c3 c4 Solvent Layering c1->c4 x1 Crystal Mounting & Data Collection c2->x1 High-Quality Single Crystal c3->x1 High-Quality Single Crystal c4->x1 High-Quality Single Crystal x2 Structure Solution (e.g., Direct Methods) x1->x2 x3 Structure Refinement x2->x3 x4 Validation & CIF Output x3->x4

Caption: Experimental workflow from synthesis to structure determination.

Part 3: Predictive Structural Analysis

In the absence of experimental data, we can construct a reliable hypothesis of the molecular and supramolecular structure by analyzing crystallographic data of analogous compounds.

Intramolecular Geometry

The core geometry is defined by the dithiocarbamate and thioacetic acid groups. The piperidine ring will adopt a stable chair conformation, with the bulky dithiocarbamate group likely in an equatorial position to minimize steric hindrance. The 3-methyl group can exist in either an axial or equatorial position, leading to potential diastereomers.

Table 1: Predicted Key Geometric Parameters

ParameterBond / AnglePredicted ValueRationale / Reference
Bond LengthC-N (thioureide)~1.33 ÅSignificant double bond character due to resonance.[6][7]
Bond LengthC=S (thio-carbonyl)~1.68 ÅTypical for dithiocarbamates.
Bond LengthC-S (thio-ether)~1.82 ÅStandard single C-S bond length.
Bond AngleS-C-S~120°Reflects sp² hybridization of the central carbon.
Bond AngleN-C-S~125° / ~115°Asymmetry due to steric and electronic factors.
Torsion AngleC-N-C-SNear 0° or 180°Planarity of the N-C(S)S moiety is expected.
Supramolecular Assembly and Hydrogen Bonding

The most dominant feature governing the crystal packing will be the carboxylic acid group. Carboxylic acids almost universally form strong intermolecular O-H···O hydrogen bonds. The most common and energetically favorable motif is the centrosymmetric R²₂(8) dimer , where two molecules are linked via a pair of hydrogen bonds, forming a stable eight-membered ring. This interaction is a robust and highly predictable feature of crystal engineering.

The diagram below visualizes this predicted primary interaction.

Caption: Predicted centrosymmetric carboxylic acid dimer motif.

Secondary, weaker interactions such as C-H···S or C-H···O hydrogen bonds may further stabilize the three-dimensional packing, connecting these primary dimer units into sheets or chains.

Part 4: Protocol for X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, its structure can be determined using standard SCXRD techniques. Modern diffractometers have made this process highly routine for small organic molecules[8][9].

Step-by-Step Data Analysis Protocol:

  • Crystal Selection and Mounting: Select a crystal with sharp edges and no visible defects. Mount it on a suitable holder (e.g., a MiTeGen mount) and place it in the cold stream (typically 100 K) of the diffractometer to minimize thermal motion.

  • Unit Cell Determination: Collect a series of initial frames to locate diffraction spots. The positions of these spots are used to determine the unit cell parameters and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Reduction and Integration: The collected images are processed to integrate the intensity of each reflection and apply corrections for factors like Lorentz-polarization.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm. This process optimizes atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R1 factor and Goodness-of-Fit (GooF)[8].

  • Final Output: The final, validated structure is saved in the Crystallographic Information File (CIF) format, which contains all relevant information about the crystal structure and the experiment.

Part 5: Conclusion

While the crystal structure of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid remains to be experimentally determined, this guide provides a comprehensive and scientifically grounded pathway to achieve this goal. The proposed synthesis and crystallization protocols are based on well-established methods, and the predictive analysis, grounded in the known structural chemistry of dithiocarbamates and carboxylic acids, offers a strong hypothesis of the key structural features. The determination of this structure will provide critical insights into its solid-state behavior and furnish a valuable starting point for future drug design and development efforts targeting this promising class of compounds.

References

  • Suleymanov, T. A., Ozkay, Y., & Shukurov, C. Y. (2016). Synthesis and biological activity of derivatives of 2-((4-(piperidine-1-yl)phenyl)amino). Ukrainian Biophysical Journal.
  • Yin, H., et al. (2020). Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine. ResearchGate Publication. Available at: [Link]

  • Levent, S., et al. (2017). Anticholinesterase activity screening of some novel dithiocarbamate derivatives including piperidine and piperazine moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(4). Available at: [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Short Course.
  • University of Washington, Department of Chemistry. (n.d.). Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

  • Ali, I., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(19), 6688. Available at: [Link]

  • ResearchGate. (n.d.). Crystallographic data for compounds 1 and 2. ResearchGate. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2673-2707. Available at: [Link]

  • Zarei, M., et al. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. ResearchGate Publication. Available at: [Link]

  • Shankland, K., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCr Journals. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum Application Notes. Available at: [Link]

  • MatDaCs. (2023). Cambridge Structure Database (CSD). Materials Data Platform. Available at: [Link]

  • Tiekink, E. R. T. (2021). A Structural Survey of Poly-Functional Dithiocarbamate Ligands and the Aggregation Patterns They Sustain. MDPI Crystals, 11(2), 103. Available at: [Link]

  • Kumar, S., et al. (2023). Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study. New Journal of Chemistry. Available at: [Link]

  • Fischer, S., et al. (2021). Silver dithiocarbamates derived from amino acid esters. Dalton Transactions. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2023). CCDC 2192265: Experimental Crystal Structure Determination. CCDC Database Entry. Available at: [Link]

  • Olatunji, O. S., et al. (2022). N,N'-Diarylformamidine Dithiocarbamate Ag(I) Cluster and Coordination Polymer. Semantic Scholar. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid in Drug Discovery Screening Workflows

Executive Summary & Chemical Rationale In modern drug discovery, the identification of versatile, bifunctional building blocks is critical for accelerating hit-to-lead optimization. 2-((3-Methylpiperidine-1-carbonothioyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the identification of versatile, bifunctional building blocks is critical for accelerating hit-to-lead optimization. 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS: 6499-11-2) is a highly specialized thioester derivative that combines a reactive acetic acid moiety with a privileged dithiocarbamate pharmacophore[1].

This compound serves as an exceptional scaffold for generating targeted libraries. The acetic acid tail allows for rapid, high-yielding bioconjugation and amide library generation. Simultaneously, the dithiocarbamate core acts as a potent warhead, widely recognized for its ability to chelate metal ions in metalloenzymes and form covalent adducts with catalytic cysteines in viral proteases[2]. Furthermore, the 3-methylpiperidine ring introduces a stereocenter and steric bulk, enabling the fine-tuning of lipophilicity and target-pocket complementarity.

Mechanistic Applications in Pharmacology

The incorporation of this compound into screening workflows is driven by the unique pharmacological profile of the dithiocarbamate moiety:

  • Targeted Covalent Inhibition (TCI): Dithiocarbamates are highly effective in targeting viral proteases. For example, dithiocarbamate derivatives have been successfully developed as inhibitors of the SARS-CoV-2 Main Protease (Mpro) by exploiting the nucleophilic attack of the catalytic cysteine on the carbonothioyl group[2].

  • Metalloenzyme Modulation & Antioxidant Activity: The sulfur atoms act as soft Lewis bases, making them ideal for chelating soft Lewis acids like Zn²⁺ or Cu²⁺. This property is routinely exploited in the design of α-glucosidase inhibitors and potent antioxidants[3].

  • Anti-Parasitic Phenotypic Screening: Dithiocarbamate-based compounds exhibit significant redox potential, inducing reactive oxygen species (ROS) in parasites. They are actively screened in in vitro models for Chagas disease, leishmaniasis, and African trypanosomiasis[4].

Mechanism Compound CAS 6499-11-2 Bifunctional Scaffold AceticAcid Acetic Acid Tail (Bioconjugation) Compound->AceticAcid DithioCore Dithiocarbamate Core (Pharmacophore) Compound->DithioCore Piperidine 3-Methylpiperidine (Steric/Lipophilic Tuning) Compound->Piperidine Amide Amide Library Generation AceticAcid->Amide HATU/DIPEA Covalent Covalent Binding (Cys Proteases) DithioCore->Covalent Nucleophilic Attack Chelation Metal Chelation (Metalloenzymes) DithioCore->Chelation Lewis Acid/Base

Fig 1. Structural functionalization and pharmacological pathways of CAS 6499-11-2.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and orthogonal validation steps. Dithiocarbamates can occasionally act as Pan-Assay Interference Compounds (PAINS) due to their redox activity or potential to form colloidal aggregates. Therefore, our workflow mandates the inclusion of non-ionic detergents (Triton X-100) in primary screens and Surface Plasmon Resonance (SPR) for orthogonal validation[5].

Protocol A: High-Throughput Library Generation via Amide Coupling

Causality: Dithiocarbamates can degrade under harsh acidic/basic conditions or prolonged heating. We utilize HATU/DIPEA chemistry because it facilitates rapid, room-temperature amide bond formation, preserving the integrity of the carbonothioyl group.

  • Preparation: Dissolve 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (1.0 eq, 0.1 M) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Dispense the activated mixture into a 96-well plate containing a library of diverse primary and secondary amines (1.1 eq per well).

  • Reaction: Seal the plate and agitate on a microplate shaker at 400 rpm for 2 hours at 25°C.

  • Purification: Filter through a solid-phase extraction (SPE) plate (e.g., SCX resin) to remove unreacted amines and DIPEA. Evaporate the solvent using a centrifugal vacuum concentrator.

  • Validation: Confirm product mass and purity (>90%) via LC-MS before proceeding to biological screening.

Protocol B: FRET-Based Protease Inhibition Screening & Validation

Causality: Fluorescence Resonance Energy Transfer (FRET) provides real-time kinetic data, which is crucial for identifying the time-dependent inhibition characteristic of covalent dithiocarbamate binders.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100). Note: Triton X-100 is critical to prevent false positives caused by colloidal aggregation.

  • Enzyme Incubation: Add recombinant target protease (e.g., SARS-CoV-2 Mpro, 50 nM final concentration) to 384-well black microplates.

  • Compound Addition: Pin-transfer synthesized dithiocarbamate derivatives (10 µM final concentration, 1% DMSO) into the wells. Include a known covalent inhibitor as a positive control and 1% DMSO as a negative control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans, 10 µM).

  • Kinetic Read: Immediately monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes using a multimode microplate reader.

  • Orthogonal Validation (SPR): For compounds showing >50% inhibition, determine the dissociation constant ( KD​ ) using Surface Plasmon Resonance. Immobilize the protease on a CM5 sensor chip and flow the hit compounds at varying concentrations (0.39 µM to 50 µM) to confirm 1:1 direct binding kinetics[5].

Workflow Synth 1. Library Synthesis (Mild Amide Coupling) Primary 2. Primary FRET Screen (Single Dose, 10 µM) Synth->Primary Triage 3. Hit Triage (Exclude Aggregators via Triton X-100) Primary->Triage Hits > 50% Inhibition DoseResp 4. Dose-Response (IC50 Determination) Triage->DoseResp Validated Hits Orthogonal 5. Orthogonal Validation (SPR / Mass Spec) DoseResp->Orthogonal IC50 < 1 µM

Fig 2. High-Throughput Screening and Validation Workflow for Dithiocarbamate Libraries.

Quantitative Data Presentation

Table 1: Physicochemical Properties of CAS 6499-11-2

PropertyValueRelevance to Drug Discovery
Molecular Formula C₉H₁₅NO₂S₂Defines elemental composition for MS validation.
Molecular Weight 233.35 g/mol Low MW allows for fragment-based drug design (FBDD).
Hydrogen Bond Donors 1 (COOH)Consumed during amide coupling library generation.
Hydrogen Bond Acceptors 4Favorable for target-pocket hydrogen bonding networks.
Rotatable Bonds 4Provides sufficient flexibility to adapt to enzyme active sites.

Table 2: Expected Screening Profile Matrix (Representative Benchmarks)

Assay TypeTarget ModelExpected Active RangeValidation Metric
Enzyme Inhibition SARS-CoV-2 MproIC₅₀: 0.5 – 10 µMTime-dependent inhibition curve.
Enzyme Inhibition α-GlucosidaseIC₅₀: 10 – 400 µM KD​ via SPR < 15 µM[5].
Phenotypic T. cruzi (Chagas)EC₅₀: 1 – 5 µMROS production quantification[4].
Antioxidant DPPH Radical>80% Inhibition at 500 µMAscorbic Acid Equivalent (AAE)[3].

References

  • CymitQuimica. CAS 6499-11-2: ({[(3R)-3-methylpiperidin-1-yl]carbothioyl}sulfanyl)acetate. 1

  • Nutho, B., et al. (2021). Discovery of C-12 dithiocarbamate andrographolide analogues as inhibitors of SARS-CoV-2 main protease: In vitro and in silico studies. PubMed Central (PMC).2

  • MDPI. (2019). Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. 4

  • Suriya, U., et al. (2025). Discovery of C-12 dithiocarbamate andrographolide analogue as a novel antioxidant and α-glucosidase inhibitors: In vitro and in silico studies. PLOS One. 5

Sources

Application

Advanced Formulation and Bioconjugation Protocols for 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

Target Audience: Formulation Scientists, Polymer Chemists, and Nanomedicine Researchers Compound: 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS: 6499-11-2) Introduction and Mechanistic Rationale 2-((3-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Polymer Chemists, and Nanomedicine Researchers Compound: 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS: 6499-11-2)

Introduction and Mechanistic Rationale

2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid is an advanced dithiocarbamate derivative widely utilized as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent and bioconjugation intermediate[1]. In modern drug delivery and nanomedicine, formulating bare nanoparticles often leads to rapid opsonization and clearance in vivo. To circumvent this, surface-initiated polymerization is employed to grow stealth polymer brushes directly from the nanocarrier surface.

This specific molecule is engineered with two critical functional domains that dictate its formulation behavior:

  • The Dithiocarbamate Core (Z-group): Unlike highly active trithiocarbonates, the nitrogen lone pair from the 3-methylpiperidine ring conjugates with the thiocarbonyl (C=S) group. This reduces the double-bond character and lowers the transfer coefficient, making it exceptionally suited for the controlled polymerization of "Less Activated Monomers" (LAMs) such as N-vinylpyrrolidone (NVP) and vinyl acetate[2][3].

  • The Acetic Acid Tail (R-group): The terminal carboxylic acid serves as a highly reactive handle for EDC/NHS amidation onto amine-functionalized carriers[4].

Strategic Advantage of the R-Group Approach: By conjugating the RAFT agent to the nanocarrier via the acetic acid tail, the formulation utilizes the "R-group approach" for Surface-Initiated RAFT (SI-RAFT). As polymerization proceeds, the sterically bulky dithiocarbamate moiety is pushed outward at the terminus of the growing polymer chain. This minimizes steric hindrance at the particle surface, enabling exceptionally high polymer grafting densities compared to Z-group anchoring[4].

Workflow A MSN-NH2 (Nanocarrier) D RAFT-Anchored MSN A->D B RAFT Agent (CAS 6499-11-2) C EDC/NHS Activation B->C DMF, 30 min C->D Amidation E SI-RAFT with LAMs (e.g., NVP) D->E Initiator, Heat F Stealth Polymer Coated MSN E->F Controlled Polymerization

Workflow of nanoparticle surface functionalization and SI-RAFT polymerization.

Protocol I: EDC/NHS-Mediated Surface Anchoring

Objective: Covalently attach the dithiocarbamate RAFT agent to amine-functionalized mesoporous silica nanoparticles (MSN-NH₂).

Causality & Chemistry: Activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms an unstable O-acylisourea intermediate. The addition of N-Hydroxysuccinimide (NHS) stabilizes this into an amine-reactive NHS ester. This two-step activation prevents premature hydrolysis of the RAFT agent and ensures high-density covalent grafting onto the solid MSN surface[4].

Materials Required:
  • 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (≥98% purity)

  • Amine-functionalized MSNs (MSN-NH₂)

  • EDC·HCl and NHS

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Activation: Dissolve 50 mg of the RAFT agent in 5 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC·HCl and 1.5 molar equivalents of NHS.

  • Stabilization: Stir the mixture vigorously at room temperature for 30 minutes in the dark to form the stable NHS-ester intermediate. (Note: Dithiocarbamates exhibit mild photosensitivity; shielding from direct light prevents premature radical generation).

  • Conjugation: Disperse 100 mg of MSN-NH₂ in 10 mL of anhydrous DMF using bath sonication for 10 minutes. Dropwise add the activated RAFT agent solution to the MSN dispersion.

  • Incubation: Stir the reaction mixture at room temperature for 24 hours under an inert argon atmosphere.

  • Purification: Isolate the functionalized nanoparticles (MSN-RAFT) via centrifugation (10,000 rpm, 10 min). Wash the pellet three times with DMF and twice with absolute ethanol to remove unreacted reagents and urea byproducts.

  • Drying: Dry the resulting pellet under vacuum at 40°C overnight.

Self-Validating Step: Observe the color of the purified powder. A successful conjugation will shift the pure white MSN-NH₂ powder to a distinct pale yellow , confirming the presence of the surface-bound thiocarbonylthio (C=S) groups.

Protocol II: Surface-Initiated RAFT (SI-RAFT) Polymerization

Objective: Formulate a stealth, biocompatible poly(N-vinylpyrrolidone) (PNVP) coating on the nanoparticle surface using the anchored dithiocarbamate.

Causality & Chemistry: The anchored dithiocarbamate acts as a reversible chain transfer agent. As the initiator (AIBN) generates radicals, the NVP monomers begin to propagate. The dithiocarbamate rapidly traps the propagating radicals, creating a dormant state. This rapid equilibrium between active and dormant chains ensures that all polymer brushes grow simultaneously at a uniform rate, resulting in a dense, low-dispersity stealth coating[2].

RAFT_Mechanism P_rad Propagating Radical (Pn•) Intermediate Intermediate Radical (Pn-S-C(•)(Z)-S-R) P_rad->Intermediate Addition RAFT Dithiocarbamate (Z-C(=S)S-R) RAFT->Intermediate Addition Dormant Dormant Polymer (Pn-S-C(=S)Z) Intermediate->Dormant Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation

Reversible addition-fragmentation chain transfer (RAFT) equilibrium mechanism.

Step-by-Step Methodology:
  • Dispersion: Disperse 50 mg of the MSN-RAFT macro-initiator in 4 mL of 1,4-dioxane in a Schlenk flask.

  • Reagent Addition: Add 1.0 g of purified N-vinylpyrrolidone (NVP) monomer and 2.0 mg of Azobisisobutyronitrile (AIBN) initiator. (Target molar ratio of Monomer : RAFT : Initiator is approximately 500 : 1 : 0.2).

  • Deoxygenation: Oxygen is a potent radical scavenger. Perform three consecutive freeze-pump-thaw cycles to rigorously degas the reaction mixture. Backfill the flask with Argon.

  • Polymerization: Submerge the Schlenk flask in a pre-heated oil bath at 70°C. Allow the polymerization to proceed under magnetic stirring for 12 hours.

  • Quenching: Stop the reaction by removing the flask from the heat source, opening it to the atmosphere, and immersing it in an ice bath.

  • Isolation: Dilute the mixture with tetrahydrofuran (THF) and precipitate into cold diethyl ether. Recover the MSN-PNVP nanoparticles via centrifugation and dry under vacuum.

Analytical Validation & Formulation Tracking

To ensure the trustworthiness of the formulation process, quantitative physicochemical tracking must be performed at each stage. The table below summarizes the expected analytical metrics validating the success of both the anchoring and polymerization protocols.

Table 1: Physicochemical Tracking of Formulation Stages

Formulation StageHydrodynamic Size (DLS)Zeta Potential (mV)TGA Weight Loss (%)Visual Appearance
MSN-NH₂ (Bare) 120 ± 5 nm+42 ± 3 mV< 5%White dispersion
MSN-RAFT 125 ± 6 nm+5 ± 2 mV8 - 12%Pale yellow
MSN-PNVP 165 ± 8 nm-10 ± 4 mV35 - 45%Off-white

Analytical Causality:

  • Zeta Potential: The sharp drop from +42 mV to +5 mV validates the successful EDC/NHS coupling, as the highly cationic primary amines are consumed to form neutral amide bonds.

  • Thermogravimetric Analysis (TGA): The increase in organic weight loss from ~10% to ~40% provides direct quantitative proof of polymer brush growth on the nanoparticle surface.

  • Dynamic Light Scattering (DLS): The ~40 nm increase in hydrodynamic diameter confirms the hydration shell expansion provided by the stealth PNVP layer.

References

  • Title: RAFT Agent Design and Synthesis Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Construction of Hierarchical Polymer Brushes on Upconversion Nanoparticles via NIR-Light-Initiated RAFT Polymerization Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: RAFT Polymerization of Vinyl Esters: Synthesis and Applications Source: MDPI - Polymers URL: [Link]

Sources

Method

Scale-Up Synthesis and Process Optimization of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic Acid

Target Audience: Researchers, process chemists, and drug development professionals. Dithiocarbamate derivatives are highly versatile bifunctional building blocks, widely utilized in medicinal chemistry as metal chelators...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Dithiocarbamate derivatives are highly versatile bifunctional building blocks, widely utilized in medicinal chemistry as metal chelators, in materials science as Reversible Addition-Fragmentation chain Transfer (RAFT) agents, and as key intermediates in agricultural formulations. The target molecule, 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid, combines a sterically hindered piperidine ring with a terminal carboxylic acid handle.

Transitioning the synthesis of this molecule from the benchtop to a multi-gram or kilogram scale introduces significant chemical engineering challenges. These include managing the high volatility and flammability of carbon disulfide (CS₂), controlling the highly exothermic salt formation, and preventing the hydrolytic degradation of intermediates. This application note details a robust, self-validating protocol for the scale-up of this molecule, emphasizing mechanistic causality, in-process controls (IPCs), and yield optimization.

Process Chemistry & Mechanistic Causality

The synthesis proceeds via a two-stage, one-pot aqueous process. Understanding the mechanistic causality behind each step is critical for preventing impurity formation during scale-up.

Phase 1: Dithiocarbamate Salt Formation The reaction initiates with the nucleophilic attack of the secondary amine (3-methylpiperidine) on the highly electrophilic carbon of CS₂ in the presence of a strong base (NaOH). This generates the intermediate sodium 3-methylpiperidine-1-carbodithioate [1]. Causality Check: This addition is highly exothermic. Because CS₂ has a low boiling point (46 °C), failure to control the exotherm (keeping the internal temperature < 10 °C) leads to rapid reagent evaporation and drives the formation of unwanted thiourea byproducts.

Phase 2: S-Alkylation (Sₙ2) The dithiocarbamate sulfur is a potent, "soft" nucleophile that readily displaces the chloride ion from sodium chloroacetate to form the target thioether linkage [2]. Causality Check: It is critical to use the pre-formed sodium salt of chloroacetic acid rather than the free acid. Adding free chloroacetic acid directly to the dithiocarbamate solution causes a localized drop in pH. Under acidic conditions, the dithiocarbamate intermediate is highly unstable and rapidly decomposes back into the starting amine and CS₂ [3].

Phase 3: Acidification and Isolation The resulting sodium 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetate is highly water-soluble. Lowering the pH to 2–3 protonates the carboxylate group, driving the precipitation of the target free acid.

G cluster_0 Phase 1: Salt Formation cluster_1 Phase 2: Alkylation & Isolation A 3-Methylpiperidine + CS2 + NaOH B Sodium 3-methylpiperidine -1-carbodithioate A->B 0-5 °C, pH > 10 Exothermic D Sodium 2-((3-Methylpiperidine -1-carbonothioyl)thio)acetate B->D 20-25 °C pH 8.5-9.0 C Sodium Chloroacetate C->D SN2 Attack E 2-((3-Methylpiperidine -1-carbonothioyl)thio)acetic acid D->E HCl (aq) pH 2-3

Workflow for the scale-up synthesis of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid.

Scale-Up Experimental Protocol

This protocol is designed as a self-validating system for a 1-mole scale synthesis, incorporating critical In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Reagents Required:
  • 3-Methylpiperidine: 99.1 g (1.0 mol)

  • Carbon disulfide (CS₂): 83.7 g (1.1 mol, 1.1 equiv)

  • Chloroacetic acid: 99.2 g (1.05 mol, 1.05 equiv)

  • Sodium hydroxide (NaOH): 84.0 g (2.1 mol)

  • Deionized Water / Ethanol (1:1 v/v)

  • Hydrochloric acid (HCl), 6M aqueous

Step-by-Step Methodology:

Step 1: Preparation of Sodium 3-methylpiperidine-1-carbodithioate

  • Equip a 2 L jacketed reactor with a mechanical stirrer, an internal temperature probe, a dropping funnel, and a nitrogen inlet.

  • Charge the reactor with 3-methylpiperidine (99.1 g), 200 mL of ethanol, and 200 mL of an aqueous NaOH solution containing 40.0 g (1.0 mol) of NaOH.

  • Cool the mixture to 0–5 °C using a recirculating chiller.

  • Begin the dropwise addition of CS₂ (83.7 g) over 90 minutes. Adjust the addition rate to ensure the internal temperature strictly does not exceed 5 °C.

  • IPC 1 (Self-Validation): After addition, stir for 2 hours at 5 °C. The solution should transition to a clear, pale-yellow liquid. Verify the absence of unreacted 3-methylpiperidine via HPLC (< 1% AUC).

Step 2: Preparation of Sodium Chloroacetate (Parallel Step)

  • In a separate 500 mL flask, dissolve chloroacetic acid (99.2 g) in 150 mL of deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled solution of NaOH (42.0 g, 1.05 mol) in 100 mL of water, maintaining the temperature below 10 °C to prevent the basic hydrolysis of chloroacetate into glycolate.

Step 3: S-Alkylation

  • Transfer the cold sodium chloroacetate solution into the dropping funnel attached to the main 2 L reactor containing the dithiocarbamate salt.

  • Add the sodium chloroacetate solution dropwise over 45 minutes. Allow the reactor to naturally warm to room temperature (20–25 °C).

  • IPC 2 (Self-Validation): Monitor the pH of the reaction mixture continuously. It must remain between 8.5 and 9.0. If the pH drops below 8.0, add 1M NaOH dropwise to stabilize the dithiocarbamate intermediate.

  • Stir the mixture for 4 hours at room temperature.

Step 4: Isolation and Purification

  • Cool the reaction mixture to 10 °C.

  • Slowly add 6M HCl dropwise under vigorous mechanical stirring until the pH reaches 2.0–3.0.

  • IPC 3 (Self-Validation): The target product, 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid, will precipitate as a dense, off-white to pale-yellow crystalline solid. If an oil forms, seed the mixture with a pure crystal or scratch the sides of the reactor to induce crystallization.

  • Filter the solid under vacuum, wash with cold deionized water (3 × 100 mL) to remove residual salts, and dry in a vacuum oven at 40 °C for 24 hours.

Quantitative Process Optimization

To maximize yield and minimize impurity profiles during scale-up, strict adherence to temperature and pH parameters is mandatory. The following data tables summarize the optimization studies that inform the protocol above.

Table 1: Optimization of CS₂ Addition Temperature (Phase 1) Higher temperatures lead to the evaporation of CS₂ and the nucleophilic attack of a second amine molecule, generating thiourea byproducts.

PhaseInternal Temperature (°C)CS₂ Evaporation Loss (%)Thiourea Byproduct (%)Dithiocarbamate Yield (%)
1-5 to 0< 1< 196
10 to 5 (Optimal) < 2 1.5 94
110 to 158582
120 to 25151265

Table 2: Effect of pH on Alkylation Yield (Phase 2) Balancing the stability of the dithiocarbamate intermediate against the hydrolytic degradation of the chloroacetate reagent.

PhasepH RangeChloroacetate Hydrolysis (%)Dithiocarbamate Degradation (%)Final Product Yield (%)
26.0 - 7.0< 11875
27.5 - 8.02588
28.5 - 9.0 (Optimal) 4 < 1 93
210.0+25< 160
Safety & Handling
  • Carbon Disulfide (CS₂): Highly toxic and extremely flammable (Autoignition temperature is 90 °C). Scale-up must be performed under a strict inert nitrogen atmosphere using spark-proof equipment. Exhaust must be routed through a bleach/caustic scrubber to neutralize unreacted CS₂ and trace H₂S.

  • Chloroacetic Acid: Highly corrosive and toxic via skin absorption. Use appropriate heavy-duty PPE (butyl rubber gloves) during the preparation of the sodium chloroacetate solution.

References
  • Sun, N., Li, B., Shao, J., Mo, W., Hu, B., Shen, Z., & Hu, X. (2012). "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions." Beilstein Journal of Organic Chemistry, 8, 61–70. URL:[Link]

  • Yang, L., Shu, J., Liu, Y., Jin, Y.-X., Chen, S.-S., Huang, W., Xu, X.-Q., & Xie, L.-Y. (2024). "Synthesis of S-Alkyl Dithiocarbamates via Multicomponent Reaction of Cyclic Sulfonium Salts with CS2 and Amines." The Journal of Organic Chemistry, 89(20), 15248-15263. URL:[Link]

  • Gorshkov, N. I., Murko, A. Y., Gavrilova, I. I., Bezrukova, M. A., Kipper, A. I., Krasikov, V. D., & Panarin, E. F. (2020). "Synthesis of Water-Soluble Copolymers of N-vinylpyrrolidone with N-vinyldithiocarbamate as Multidentate Polymeric Chelation Systems and Their Complexes with Indium and Gallium." Molecules, 25(20), 4681. URL:[Link]

Application

Application Notes and Protocols: A Comprehensive Guide to the Solvent Compatibility of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a comprehensive solvent compatibility profile for the novel compound, 2-((3-Methylpiperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a comprehensive solvent compatibility profile for the novel compound, 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid. The protocols and methodologies outlined herein are designed to deliver a robust understanding of the compound's solubility, stability, and degradation pathways in a variety of common organic and aqueous solvents. This guide emphasizes the importance of a systematic approach, from initial solubility screening to in-depth forced degradation studies, to ensure the generation of reliable data critical for formulation development, manufacturing, and regulatory submissions.[1][2][3] The principles and experimental designs are grounded in established pharmaceutical development practices and the known chemical liabilities of the dithiocarbamate functional group.

Introduction: The Criticality of Solvent Compatibility Assessment

The successful development of a new active pharmaceutical ingredient (API) is intrinsically linked to a thorough understanding of its physicochemical properties.[3] Among these, solvent compatibility is paramount, influencing every stage from synthesis and purification to formulation and long-term storage. For 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid, a molecule featuring a dithiocarbamate moiety, this assessment is particularly crucial due to the known reactivity and potential instability of this functional group.[4][5]

This guide provides a foundational framework for interrogating the solubility and stability of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid. The subsequent sections will detail the underlying chemical principles, provide step-by-step protocols for experimental evaluation, and offer guidance on data interpretation. The overarching goal is to empower researchers to make informed decisions regarding solvent selection, thereby mitigating risks of degradation and ensuring the integrity of the final drug product.

Chemical Structure and Potential Liabilities

2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid possesses two key functional groups that dictate its chemical behavior: the dithiocarbamate group and the carboxylic acid moiety.

  • Dithiocarbamate Group: This functional group is known to be susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of carbon disulfide and the corresponding secondary amine (3-methylpiperidine).[4][5] This degradation pathway is a critical consideration in the selection of aqueous and protic solvents.

  • Carboxylic Acid Group: The presence of the carboxylic acid provides a handle for salt formation and influences the compound's solubility in aqueous and polar solvents. Its pKa will be a key parameter in understanding pH-dependent solubility.

Preliminary Solubility Assessment

A preliminary solubility assessment is the first step in understanding the solvent compatibility of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid. This initial screen provides a qualitative and semi-quantitative understanding of the compound's solubility in a broad range of solvents with varying polarities.

Recommended Solvents for Initial Screening

The following table outlines a suggested list of solvents for the initial solubility screen, categorized by their polarity.

Solvent CategoryRecommended SolventsRationale
Non-Polar Hexane, TolueneTo assess solubility in hydrocarbon-like environments, relevant for certain synthetic steps and to understand lipophilicity.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Commonly used in synthesis, purification, and as formulation excipients. Their ability to solvate without donating protons is a key characteristic to evaluate.[6]
Polar Protic Methanol, Ethanol, Isopropyl Alcohol (IPA)Frequently used in crystallization and as co-solvents in formulations. Potential for hydrogen bonding and reactivity should be assessed.[7]
Aqueous Purified Water, pH 4.0 Buffer, pH 7.4 Buffer, pH 9.0 BufferTo determine aqueous solubility and its dependence on pH, which is critical for understanding behavior in physiological environments and for aqueous-based formulations.
Other Common Solvents Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)DCM is a common solvent in organic synthesis. DMSO is a powerful aprotic solvent often used for stock solutions.
Experimental Protocol: Qualitative and Semi-Quantitative Solubility

This protocol provides a straightforward method to rapidly assess the solubility of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid.

Materials:

  • 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

  • Selected solvents (see table above)

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Small, clear glass vials with screw caps

Procedure:

  • Preparation: Accurately weigh 1 mg of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid into a series of labeled vials.

  • Solvent Addition: To the first vial, add 100 µL of the first test solvent.

  • Mixing: Cap the vial and vortex for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition: If the solid has dissolved, the compound is soluble at ≥10 mg/mL. If not, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process until the solid is fully dissolved or a total volume of 1 mL has been added.

  • Categorization: Classify the solubility based on the following criteria:

    • Very Soluble: Dissolves in ≤ 100 µL (≥ 10 mg/mL)

    • Freely Soluble: Dissolves in > 100 µL to 250 µL (4-10 mg/mL)

    • Soluble: Dissolves in > 250 µL to 500 µL (2-4 mg/mL)

    • Sparingly Soluble: Dissolves in > 500 µL to 1 mL (1-2 mg/mL)

    • Slightly Soluble: Requires > 1 mL ( < 1 mg/mL)

    • Practically Insoluble: No significant dissolution observed.

Forced Degradation and Stability Indicating Studies

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2][8] These studies are essential for developing stability-indicating analytical methods.[9][10]

Overview of Stress Conditions

The following stress conditions are recommended to probe the stability of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid in solution. The goal is to achieve a target degradation of 5-20%.[8]

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation in Solution

Materials:

  • 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

  • Selected solvents (based on solubility data)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Condition Preparation:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of 0.1 mg/mL.

    • Thermal Degradation: Place a solution of the API in a selected solvent in a calibrated oven at 60°C.

    • Photolytic Degradation: Expose a solution of the API in a selected solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample the solutions at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the main peak area.

Analytical Method Considerations

A robust analytical method is crucial for accurate assessment. Dithiocarbamates can be challenging to analyze directly due to their potential instability.[4]

  • HPLC-UV/MS: This is the preferred method. A reversed-phase C18 column is a good starting point. The mobile phase should be optimized to achieve good separation between the parent compound and any degradation products. Mass spectrometry (MS) is invaluable for the identification of degradation products.

  • GC-MS: Given that a likely degradation pathway involves the formation of carbon disulfide (CS₂), headspace GC-MS can be employed to detect and quantify this volatile degradant.[11] This can provide complementary information to the HPLC analysis.

Data Interpretation and Reporting

The data generated from these studies should be compiled and interpreted to create a comprehensive solvent compatibility profile.

Solubility Data

Present the solubility data in a clear, tabular format.

SolventSolubility ClassificationApproximate Solubility (mg/mL)
e.g., DichloromethaneVery Soluble> 10
e.g., MethanolSoluble2 - 4
e.g., WaterSlightly Soluble< 1
(Populate with experimental data)
Stability Data

Summarize the stability data in a table, indicating the percentage of degradation under each stress condition.

Stress ConditionSolventDuration (hours)% DegradationMajor Degradants (if identified)
0.1 M HClAcetonitrile/Water24e.g., 15.2%Peak at RRT 0.85
0.1 M NaOHAcetonitrile/Water24e.g., 8.7%Peak at RRT 0.92
3% H₂O₂Methanol24e.g., 5.1%No significant new peaks
60°CEthanol48e.g., 2.3%No significant new peaks
PhotostabilityMethanol-e.g., 1.2%No significant new peaks
(Populate with experimental data)
Degradation Pathway Elucidation

Based on the MS data from the forced degradation studies, a putative degradation pathway can be proposed.

Degradation_Pathway Parent 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid Amine 3-Methylpiperidine Parent->Amine Acid/Base Hydrolysis CS2 Carbon Disulfide Parent->CS2 Acid/Base Hydrolysis Thioacetic_acid_derivative Thioacetic acid derivative Parent->Thioacetic_acid_derivative Hydrolysis

Caption: Putative Hydrolytic Degradation Pathway.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the solvent compatibility of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid. By systematically assessing solubility and stability, researchers can build a robust data package to support formulation development and manufacturing.

Key Recommendations:

  • Prioritize aprotic and neutral pH solvents: Given the susceptibility of the dithiocarbamate group to acid- and base-catalyzed hydrolysis, aprotic solvents or aqueous systems buffered to a neutral pH are likely to provide the most stable environment.

  • Develop a stability-indicating analytical method early: The development of a robust analytical method is a prerequisite for accurate stability assessment.

  • Thoroughly characterize degradation products: Identification of major degradation products is crucial for understanding the stability profile and for safety assessment.

By adhering to these protocols and principles, a comprehensive and reliable solvent compatibility profile for 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid can be established, paving the way for its successful development as a potential therapeutic agent.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Analytical Methods for Dithiocarbamate Detection - Encyclopedia.pub. (2023, October 27).
  • Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2026, March 19).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.).
  • Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC | Analytical Chemistry - ACS Publications. (n.d.).
  • Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - MDPI. (2025, September 26).
  • Ensuring API compatibility for successful formulation development - Manufacturing Chemist. (2025, April 7).
  • 6499-11-2|2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid - BLDpharm. (n.d.).
  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20 th century. (2013, January 18).
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. (n.d.).
  • Biocompatibility Failure & Solvent Effect on Chemical Characterization. (2016, December 15).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Piperidine Dithiocarbamate Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of piperidine dithiocarbamate derivatives. These compounds are highly versatile ligands used in transition metal stabilization, agricultural fung...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of piperidine dithiocarbamate derivatives. These compounds are highly versatile ligands used in transition metal stabilization, agricultural fungicides, and pharmaceutical development[1]. This guide provides self-validating protocols, mechanistic insights, and troubleshooting FAQs designed for researchers and drug development professionals.

Part 1: Standard Operating Procedure (SOP)

Synthesis of Sodium Piperidine Dithiocarbamate

Expertise & Experience: The synthesis of dithiocarbamate salts relies on the nucleophilic addition of a secondary amine (piperidine) to carbon disulfide ( CS2​ ) in the presence of a strong base. Controlling the exotherm and preventing CS2​ volatilization are the most critical factors for achieving a high yield[2].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 0.1 mol (4.0 g) of Sodium Hydroxide (NaOH) in 15–20 mL of distilled water or ethanol.

  • Amine Addition: Add 0.1 mol (9.9 mL) of piperidine to the NaOH solution and stir until homogeneous[2].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0–5 °C. Self-validation check: Ensure the internal temperature strictly stabilizes at <5 °C before proceeding. If the flask is warm to the touch, CS2​ will boil off upon addition.

  • Electrophile Addition: Slowly add 0.1 mol (6.0 mL) of Carbon Disulfide ( CS2​ ) dropwise over 15–30 minutes[2].

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 15 to 60 minutes. A white precipitate of sodium piperidine dithiocarbamate will form[2].

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the solid with cold acetone or petroleum ether to remove unreacted non-polar organics, then dry in air. Recrystallize from an acetone/petroleum ether mixture for high purity[2].

Part 2: Experimental & Mechanistic Workflows

Workflow A 1. Prepare Piperidine & NaOH Solution B 2. Cool to 0-5°C (Ice Bath) A->B Solvent: EtOH/H2O C 3. Dropwise Addition of CS2 B->C Control Exotherm D 4. Stir at RT (15-60 minutes) C->D Complete Reaction E 5. Vacuum Filtration D->E Isolate Product F 6. Washing (Cold Acetone) E->F Remove Impurities G 7. Recrystallization (High Purity) F->G Final Polish

Step-by-step experimental workflow for the synthesis and purification of dithiocarbamate salts.

Mechanism N1 Piperidine (Nucleophile) N3 Zwitterionic Intermediate N1->N3 Nucleophilic Attack N2 Carbon Disulfide (Electrophile) N2->N3 N5 Sodium Piperidine Dithiocarbamate N3->N5 Proton Transfer (Fast) N4 Base (NaOH) Deprotonation N4->N5 Neutralization

Logical mechanism of piperidine dithiocarbamate formation via a zwitterionic intermediate.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my product yield consistently low (<50%), and why does the reaction mixture turn dark yellow or orange? A: This is primarily a temperature control and stoichiometry issue. Carbon disulfide is highly volatile (boiling point 46 °C). Because the nucleophilic attack of piperidine on CS2​ is highly exothermic, failing to maintain the reaction temperature at 0–5 °C causes CS2​ to evaporate[2]. This alters the 1:1:1 molar stoichiometry, leaving unreacted piperidine. Furthermore, elevated temperatures can drive side reactions, such as the formation of thioureas, which manifest as dark yellow or orange impurities[3]. Solution: Always use an ice bath during CS2​ addition and ensure the addition is strictly dropwise.

Q2: What is the optimal solvent system? Can this reaction be performed solvent-free? A: The traditional and highly reliable solvent system is ethanol or an ethanol/water mixture, which dissolves the NaOH base while allowing the resulting dithiocarbamate salt to precipitate out of solution easily[2]. However, recent optimizations in green chemistry demonstrate that dithiocarbamates can be synthesized under solvent-free conditions. Simple mixing of the amine, CS2​ , and an alkyl halide (for ester derivatives) without a catalyst at room temperature can yield near-quantitative conversions, making it a highly atom-economic process[1].

Q3: Why does my dithiocarbamate salt decompose during acidic workup or storage? A: Dithiocarbamates are inherently unstable under acidic conditions. The acid cleavage of piperidyl dithiocarbamate occurs via N-protonation, forming a zwitterion intermediate, followed by C-N bond breakdown into the parent amine and CS2​ [4]. The decomposition is specifically catalyzed by a hydron anchimerically assisted by the heteroatom[5]. Solution: Never use an acidic workup for dithiocarbamate salts. Maintain the pH above 7 during isolation and store the dried salts in a desiccator to prevent moisture-induced degradation[3].

Part 4: Data Presentation - Optimization Parameters

To assist in experimental design, the following table summarizes the quantitative effects of varying reaction conditions on the synthesis of piperidine dithiocarbamate derivatives:

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic EffectExpected Yield
Temperature Room Temp (Addition)0–5 °C (Addition)Prevents CS2​ boil-off; suppresses thiourea side-product formation.> 90%[2]
Solvent Pure WaterEthanol / WaterImproves solubility of piperidine and facilitates precipitation of the salt.85 - 92%[2]
Stoichiometry Excess Amine1:1:1 (Amine: CS2​ :Base)Prevents the formation of basic impurities and unreacted starting materials.Quantitative
pH (Storage) pH < 7pH > 7 (Alkaline)Prevents N-protonation and subsequent acid-catalyzed decomposition back to CS2​ .Stable[4]
Catalyst Triethylamine (Excess)Catalyst-FreeDirect nucleophilic attack is sufficient; catalyst-free conditions reduce purification steps.68 - 97%[1]

References

  • Title: Synthesis of (Bi1−xSbx)
  • Source: acs.
  • Title: Mechanisms of Acid Decomposition of Dithiocarbamates. 5.
  • Source: rsc.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve solubility and stability challenges a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve solubility and stability challenges associated with 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS: 6499-11-2).

This compound is a specialized dithiocarbamate-based Chain Transfer Agent (CTA) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is specifically engineered to control the polymerization of Less Activated Monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone[1]. However, its unique amphiphilic structure—comprising a lipophilic 3-methylpiperidine "Z-group" and a polar, ionizable acetic acid "R-group"—frequently presents solubility hurdles during experimental setup[2].

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my RAFT agent fail to dissolve in non-polar organic solvents like toluene or hexane?

The Causality: The solubility restriction is dictated by the R-group (acetic acid). In non-polar media, carboxylic acids form highly stable intermolecular hydrogen-bonded dimers. This dimerization significantly increases the apparent molecular weight and lattice energy of the compound, causing the dithiocarbamate to remain insoluble[3]. The 3-methylpiperidine Z-group provides some lipophilicity, but it cannot overcome the strong polar aggregation of the R-groups. The Solution: Switch your polymerization medium to a polar aprotic solvent (e.g., DMF, 1,4-dioxane, or DMSO). These solvents act as hydrogen bond acceptors, disrupting the carboxylic acid dimers and effectively solvating the monomeric RAFT agent. If a non-polar solvent is strictly required for your specific monomer, use 5–10% (v/v) DMF as a co-solvent to break the intermolecular hydrogen bonds.

Q2: During aqueous RAFT polymerization, the CTA precipitates immediately upon addition to the water/monomer mixture. How do I achieve complete aqueous solubility?

The Causality: The 3-methylpiperidine ring is highly hydrophobic. While the acetic acid R-group provides some polarity, the neutral carboxylic acid (pKa ~4.5–5.0) is insufficiently hydrophilic to pull the bulky lipophilic piperidine ring into an aqueous solution at acidic or neutral pH[4]. The Solution: You must ionize the R-group. Adjust the aqueous phase pH to 7.5–8.0 using a mild buffer (e.g., 0.1 M Sodium Bicarbonate). Deprotonating the acetic acid yields the sodium carboxylate salt, which drastically increases the hydration radius and enables complete aqueous solubility[5]. Critical Warning: Do not exceed pH 8.5. Highly alkaline conditions will cause base-catalyzed degradation of the thiocarbonylthio (S=C-S) active center.

Q3: My stock solution developed a yellow/white precipitate after a few days in the refrigerator. Is it still usable?

The Causality: No, the agent is compromised. The precipitate indicates irreversible chemical degradation, not just physical insolubility. Dithiocarbamates undergo two primary degradation pathways that result in precipitation[6]:

  • Acid-Catalyzed Hydrolysis: If the pH drops below 6, the dithiocarbamate protonates and decomposes into carbon disulfide (CS₂) and 3-methylpiperidine.

  • Oxidative Dimerization: Exposure to dissolved oxygen converts the dithiocarbamate into insoluble thiuram disulfides[4]. The Solution: Always prepare fresh stock solutions immediately before polymerization. If short-term storage is unavoidable, purge the solvent with Argon for 15 minutes to remove dissolved oxygen, store in amber vials to prevent photo-oxidation, and keep at 2–8°C.

Diagnostic Workflows & Degradation Pathways

SolubilityWorkflow Start Solubility Issue with RAFT Agent SolventCheck Target Polymerization Medium? Start->SolventCheck Aqueous Aqueous System SolventCheck->Aqueous Organic Organic System SolventCheck->Organic pHAdjust Adjust pH to 7.5-8.0 (Deprotonate R-group) Aqueous->pHAdjust AvoidAcid Avoid pH < 6 (Prevents Hydrolysis) Aqueous->AvoidAcid PolarSolvent Use Polar Aprotic (DMF, DMSO, Dioxane) Organic->PolarSolvent AvoidNonPolar Avoid Hexane/Toluene (H-bonding aggregation) Organic->AvoidNonPolar Success Fully Solubilized Active RAFT Agent pHAdjust->Success PolarSolvent->Success

Caption: Logical workflow for resolving dithiocarbamate RAFT agent solubility issues.

DegradationPathway Intact Intact RAFT Agent (Soluble) Acidic Acidic Conditions (pH < 5) Intact->Acidic Oxidation Oxygen / Light Exposure Intact->Oxidation Hydrolysis Acid-Catalyzed Hydrolysis Acidic->Hydrolysis Dimerization Oxidative Dimerization Oxidation->Dimerization CS2 Carbon Disulfide + Amine (Inactive) Hydrolysis->CS2 Thiuram Thiuram Disulfide (Insoluble Precipitate) Dimerization->Thiuram

Caption: Degradation pathways leading to precipitation and inactivation of dithiocarbamates.

Quantitative Solubility & Stability Matrix

Table 1: Solubility Profile of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

Solvent SystemSolubility StatusMechanistic RationaleRecommended Action
Hexane / Toluene Poor (< 1 mg/mL)R-group (acetic acid) forms insoluble H-bonded dimers.Add 5-10% DMF or switch to Dioxane.
DMF / DMSO / Dioxane Excellent (> 50 mg/mL)Polar aprotic nature disrupts H-bonds, solvating the CTA.Ideal for organic RAFT of LAMs.
Water (pH < 5) PoorNeutral carboxylic acid cannot overcome lipophilic Z-group.Buffer to pH 7.5 - 8.0.
Water (pH 7.5 - 8.0) ExcellentDeprotonated carboxylate salt enables complete hydration.Ideal for aqueous RAFT. Use immediately.
Water (pH > 9) DegradesBase-catalyzed hydrolysis of the dithiocarbamate core.Avoid strong bases (e.g., NaOH).

Experimental Protocol: Preparation of a Self-Validating Aqueous Stock Solution

To ensure absolute reproducibility and prevent premature degradation, follow this self-validating methodology to prepare a 100 mM aqueous stock solution for the polymerization of water-soluble LAMs.

Materials Required:

  • 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CTA)

  • 0.1 M Sodium Bicarbonate (NaHCO₃) buffer

  • Argon gas line

  • Amber volumetric flask (10 mL)

  • Laser pointer (for Tyndall effect validation)

Step-by-Step Methodology:

  • Buffer Preparation & pH Verification: Prepare a 0.1 M NaHCO₃ buffer. Verify and adjust the pH to exactly 7.8 using dilute HCl or NaOH.

    • Causality: pH 7.8 ensures >99% deprotonation of the acetic acid R-group (forming the highly soluble sodium salt) while remaining safely below the alkaline degradation threshold[5].

  • Deoxygenation: Sparge the buffer with Argon gas for 15 minutes.

    • Causality: Removes dissolved oxygen to prevent oxidative dimerization into insoluble thiuram disulfides[6].

  • Dissolution: Weigh 233.35 mg of the CTA into a 10 mL amber volumetric flask. Add 8 mL of the degassed buffer.

  • Agitation: Sonicate the flask in a water bath at room temperature (20–25°C) for 5 minutes.

    • Critical Rule: Do not heat the bath above 30°C to prevent thermal degradation of the delicate C=S bond.

  • Self-Validation (Tyndall Effect Check): In a darkened room, shine a laser pointer through the flask. A visible, solid beam path indicates the presence of undissolved nanodispersions.

    • Correction: If a beam is observed, add micro-aliquots of 0.1 M NaOH (10 µL at a time) until the beam disappears, ensuring the overall pH does not exceed 8.2.

  • Finalization: Top off to the 10 mL mark with the degassed buffer. The solution should be clear and faintly yellow. Use within 24 hours for optimal RAFT control.

References

  • CymitQuimica.CAS 6499-11-2: ({[(3R)-3-methylpiperidin-1-yl]carbothioyl}sulfanyl)acetate.
  • Specific Polymers.RAFT polymerization - specific polymers.
  • Benchchem.Stability problems of dithiocarbamate solutions and storage conditions.
  • MDPI.Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
  • Arabian Journal of Chemistry (Elsevier).Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species.
  • NIH / PMC.Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for CAS 6499-11-2

Welcome to the Technical Support Center for CAS 6499-11-2 , chemically identified as 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid[1]. This compound is a specialized dithiocarbamate-thioester derivative, freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 6499-11-2 , chemically identified as 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid[1]. This compound is a specialized dithiocarbamate-thioester derivative, frequently utilized as a building block in drug development and as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent analogue.

Because the molecule contains both a terminal carboxylic acid and a sensitive dithiocarbamate linkage, it presents unique purification challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield isolation while preserving structural integrity.

Section 1: Critical Physicochemical Parameters

Before initiating any purification workflow, it is crucial to understand the physicochemical boundaries of CAS 6499-11-2. The dual functionality of the molecule dictates orthogonal purification strategies.

ParameterValueCausality / Impact on Purification
Chemical Name 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acidThe presence of both an acid and a thioester requires precise pH control[1].
Molecular Weight 233.35 g/mol Determines stoichiometric equivalents for acid/base phase-transfer steps[1].
Optimal pH Window 7.0 – 9.0Highly stable as a carboxylate salt in mild base; rapidly decomposes at pH < 4[2][3].
Thermal Limit < 50°CElevated temperatures trigger thermal cleavage of the dithiocarbamate bond[4].
Solubility Profile EtOAc, DCM, Aqueous BaseEnables liquid-liquid phase transfer purification (acid-base extraction).
Section 2: Core Purification Workflow

The following protocol outlines a Temperature-Controlled Acid-Base Extraction & Recrystallization . This method leverages the carboxylic acid moiety for phase-transfer purification while kinetically trapping the hydrolytically unstable dithiocarbamate group.

Step 1: Organic Dissolution

Dissolve the crude CAS 6499-11-2 in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Causality: EtOAc is a moderately polar aprotic solvent that readily dissolves the protonated (free acid) form of the compound while leaving highly polar, salt-based impurities insoluble.

Step 2: Mild Alkaline Extraction

Extract the organic layer with cold 5% Sodium Bicarbonate (NaHCO₃) solution (pH ~8) in a separatory funnel. Repeat the extraction twice.

  • Causality: The weak base deprotonates the carboxylic acid to form a water-soluble sodium salt. Using a mild base like NaHCO₃ instead of strong bases (e.g., NaOH, pH >10) is critical.[3], but strong bases can induce nucleophilic attack and irreversible thioester cleavage.

Step 3: Controlled Acidification (Self-Validating Step)

Cool the combined aqueous layers to 0–4°C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.5–3.0. A distinct precipitate or milky suspension should form immediately.

  • Causality: Acidification reprotonates the carboxylate, rendering the compound insoluble in water. The strict temperature control (0–4°C) is the most critical parameter. Dithiocarbamates undergo rapid [5], decomposing into carbon disulfide (CS₂) and 3-methylpiperidine. Performing this step at near-freezing temperatures kinetically traps the intact molecule before hydrolysis can occur.

Step 4: Organic Back-Extraction & Drying

Immediately extract the acidified aqueous suspension with fresh EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Ensure the rotary evaporator bath temperature remains below 35°C .

Step 5: Recrystallization

Dissolve the concentrated residue in a minimum volume of warm EtOAc (< 50°C). Slowly add Hexane dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by refrigeration at -20°C overnight.

  • Causality: The EtOAc/Hexane solvent system is the[6]. The polarity gradient forces the gradual assembly of the crystal lattice, excluding organic impurities.

Workflow Start Crude CAS 6499-11-2 Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 5% NaHCO3 (pH 8) Dissolve->Extract Aqueous Aqueous Layer (Sodium Salt) Extract->Aqueous Organic Organic Layer (Impurities) Extract->Organic Discard Acidify Acidify with 1M HCl (pH 2-3) at 4°C Aqueous->Acidify Precipitate Precipitate (Free Acid) Acidify->Precipitate Recrystallize Recrystallize (EtOAc/Hexane <50°C) Precipitate->Recrystallize Pure Pure CAS 6499-11-2 Recrystallize->Pure

Workflow for the acid-base extraction and recrystallization of CAS 6499-11-2.

Section 3: Troubleshooting Guides & FAQs

Q1: My product turned into a sticky yellow oil instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point or when residual impurities disrupt the crystal lattice.

  • Solution: Redissolve the oil in a minimal amount of EtOAc. Instead of adding hexane rapidly, add it dropwise while gently scratching the inside of the flask with a glass rod to provide physical nucleation sites. Alternatively, seed the solution with a pure crystal of CAS 6499-11-2.

Q2: During acidification, the solution started smelling strongly of rotten eggs/sulfur, and my yield plummeted. What happened? A: This is a classic sign of acid-catalyzed degradation. The foul odor is carbon disulfide (CS₂) gas being released[5]. As documented in [5], the dithiocarbamate linkage is highly unstable at pH < 4 at room temperature.

  • Solution: Ensure the aqueous layer is thoroughly chilled to 0–4°C before adding HCl. Add the acid slowly, and immediately extract the product into the organic phase to minimize the time the compound spends in the acidic aqueous environment.

Q3: Can I use rotary evaporation at 60°C to remove the extraction solvents faster? A: No. Dithiocarbamates are thermally sensitive. Extended exposure to temperatures above 50°C can trigger thermal cleavage and oxidation[4]. Always keep the water bath below 35°C during solvent removal.

Q4: How can I verify that the dithiocarbamate group is still intact after purification? A: Perform a quick ¹H NMR or UV-Vis analysis. Intact dithiocarbamates typically exhibit a strong UV absorbance band around 300-310 nm (due to the C=S π-π* transition). In ¹H NMR, the disappearance of the characteristic piperidine ring protons or the appearance of free 3-methylpiperidine peaks indicates degradation.

Degradation Target CAS 6499-11-2 (Intact Dithiocarbamate) Acid Strong Acid (pH < 4) Extended Exposure Target->Acid Low pH Base Strong Base (pH > 10) or Heat (>60°C) Target->Base High pH/Heat Hydrolysis Acid-Catalyzed Hydrolysis Acid->Hydrolysis Cleavage Thioester Cleavage Base->Cleavage Deg1 3-Methylpiperidine Hydrolysis->Deg1 Deg2 Carbon Disulfide (CS2) Hydrolysis->Deg2 Deg3 Thioglycolic Acid Hydrolysis->Deg3 Cleavage->Deg3

Mechanistic degradation pathways of CAS 6499-11-2 under extreme pH or thermal stress.

References
  • Title: Addressing misconceptions in dithiocarbamate chemistry Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Novel Difunctional Reversible Addition Fragmentation Chain Transfer (RAFT) Agent for the Synthesis of Telechelic and ABA Triblock Methacrylate and Acrylate Copolymers Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced RAFT Polymerization for Bioconjugation: A Comparative Guide to 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

Executive Summary Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the synthesis of macromolecules with predetermined molecular weights and complex architectures. However, control...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the synthesis of macromolecules with predetermined molecular weights and complex architectures. However, controlling the polymerization of Less Activated Monomers (LAMs)—such as N-vinylpyrrolidone (NVP) and vinyl acetate (VAc)—remains a kinetic challenge. Highly reactive propagating radicals from LAMs demand highly specific chain transfer agents (CTAs) to prevent intermediate radical termination.

This guide provides an objective, data-driven comparison between 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS: 6499-11-2) and alternative dithiocarbamate RAFT agents, specifically tailored for researchers and drug development professionals requiring precise bioconjugation pathways.

Mechanistic Causality: Z-Group and R-Group Dynamics

The efficacy of a RAFT agent is dictated by its Z-group (which controls the reactivity of the C=S bond) and its R-group (the leaving group that reinitiates polymerization).

  • The Z-Group (3-Methylpiperidine): In dithiocarbamates, the nitrogen lone pair delocalizes into the thiocarbonyl (C=S) double bond, significantly reducing its reactivity toward radical addition. This dampening effect is an absolute necessity for LAMs. If the C=S bond were too reactive (as seen in dithiobenzoates), the highly reactive LAM propagating radicals would form excessively stable intermediate radicals, leading to severe retardation or complete termination of the polymerization[1]. The 3-methylpiperidine moiety provides the exact steric and electronic balance needed to maintain a rapid main equilibrium without stalling the reaction.

  • The R-Group (Acetic Acid): The -CH2COOH group serves a critical dual purpose. Kinetically, the resulting radical is a proficient leaving group that rapidly reinitiates LAM polymerization. Structurally, it installs a terminal carboxylic acid moiety on the α-end of the polymer chain. This provides a direct, highly efficient handle for post-polymerization bioconjugation, making it a molecule of high interest in medicinal chemistry and targeted drug delivery[2].

Comparative Performance Analysis

To objectively evaluate 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid, we must benchmark it against standard dithiocarbamates used in the field. Dithiocarbamates have proven to be the most efficient CTAs for suppressing unfavorable transfer reactions in LAMs[3].

Quantitative Comparison of Dithiocarbamate RAFT Agents
Feature / Metric2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acidS-Cyanomethyl N,N-dimethyldithiocarbamateCyanomethyl methyl(phenyl)dithiocarbamate
Z-Group 3-MethylpiperidineN,N-DimethylN-Methyl-N-Phenyl
R-Group Acetic Acid (-CH2COOH)Cyanomethyl (-CH2CN)Cyanomethyl (-CH2CN)
Target Monomers LAMs (NVP, VAc, NVC)LAMs (VAc, NVP)LAMs & Moderately Activated Monomers
Typical Dispersity (Đ) 1.15 - 1.251.20 - 1.351.10 - 1.20
End-Group Utility Direct Bioconjugation (-COOH)Limited (Nitrile)Limited (Nitrile)
Retardation Effect MinimalMinimalModerate for LAMs

Data Synthesis: While Cyanomethyl methyl(phenyl)dithiocarbamate provides slightly tighter control (lower Đ) for a broader range of monomers due to the phenyl ring reducing nitrogen delocalization, it can retard LAM polymerization. S-Cyanomethyl N,N-dimethyldithiocarbamate is a kinetic standard but lacks functional handles. 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid occupies the optimal operational window: it prevents retardation while directly yielding a biologically relevant α-carboxyl terminus.

Logical Workflow Visualization

RAFT_Mechanism Initiator Radical Generation (AIBN / Heat) PreEq Pre-Equilibrium (Addition-Fragmentation) Initiator->PreEq Primary Radical RAFT Dithiocarbamate RAFT Agent (Z=3-Methylpiperidine, R=CH2COOH) RAFT->PreEq Chain Transfer MainEq Main Equilibrium (LAM Chain Extension) PreEq->MainEq R-group Release MainEq->MainEq Monomer Addition (NVP / VAc) Polymer End-Functionalized Polymer (Terminal -COOH) MainEq->Polymer Termination Bioconj Bioconjugation (EDC/NHS Amine Coupling) Polymer->Bioconj Peptide/Protein Targeting

Logical workflow of RAFT polymerization and bioconjugation using the functionalized agent.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Controlled Polymerization of N-Vinylpyrrolidone (NVP)

Objective: Synthesize a well-defined, α-carboxyl-terminated poly(NVP) macro-RAFT agent. Self-Validation Checkpoint: Linear pseudo-first-order kinetics and a linear increase of Mn​ with conversion confirm a "living" system.

  • Purification: Pass NVP through a basic alumina column to remove phenolic inhibitors.

  • Formulation: In a Schlenk flask, dissolve NVP (1.0 M), 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (5.0 mM), and AIBN (0.5 mM) in 1,4-dioxane. (Molar ratio: [NVP]:[RAFT]:[AIBN] = 200:1:0.1).

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its absolute removal is non-negotiable to prevent premature termination.

  • Polymerization: Submerge the sealed flask in a pre-heated oil bath at 60 °C.

  • Validation Sampling: Withdraw 0.1 mL aliquots every 2 hours under positive argon pressure. Analyze via 1 H NMR (tracking the disappearance of vinyl protons at 4.4 ppm relative to the polymer backbone) to determine conversion, and SEC/GPC to determine Mn​ and Đ.

  • Termination & Purification: Quench the reaction by cooling to 0 °C and exposing to air. Precipitate the polymer dropwise into cold diethyl ether. Isolate via centrifugation and dry under vacuum.

Protocol 2: Post-Polymerization Bioconjugation via EDC/NHS Coupling

Objective: Conjugate an amine-bearing targeting peptide to the α-end of the polymer.

  • Activation: Dissolve the purified poly(NVP)-COOH in MES buffer (pH 6.0). Add 10 equivalents of EDC and 15 equivalents of NHS. Stir for 30 minutes at room temperature. Causality: pH 6.0 optimizes the formation of the active ester intermediate while minimizing competitive hydrolysis.

  • Coupling: Raise the pH to 7.4 using 10X PBS. Add 2 equivalents of the target amine-bearing peptide. Stir overnight at 4 °C.

  • Purification: Transfer the solution to a dialysis cassette (MWCO sized strictly below the polymer's Mn​ ) and dialyze against deionized water for 48 hours to remove unreacted peptide, EDC, and NHS byproducts.

References

  • Experimental and Theoretical Comparison of Addition–Fragmentation Pathways of Diseleno- and Dithiocarbamate RAFT Agents. ACS Publications.1[1]

  • CAS 6499-11-2: ({[(3R)-3-methylpiperidin-1-yl]carbothioyl}sulfanyl)acetate. CymitQuimica.2[2]

  • Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. PMC.3[3]

  • RAFT: Choosing the Right Agent to Achieve Controlled Polymerization. Sigma-Aldrich.

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Method Validation for the Quantification of meso-2,3-Dimercaptosuccinic Acid (CAS 6499-11-2)

Introduction: The Analytical Challenge of Quantifying a Lifesaving Chelator Meso-2,3-dimercaptosuccinic acid (DMSA), also known by the CAS number 6499-11-2, is an orally administered chelating agent critical for the trea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Quantifying a Lifesaving Chelator

Meso-2,3-dimercaptosuccinic acid (DMSA), also known by the CAS number 6499-11-2, is an orally administered chelating agent critical for the treatment of heavy metal poisoning, particularly from lead and mercury[1]. Its therapeutic efficacy relies on the presence of two thiol (-SH) functional groups, which bind to heavy metal ions to form stable complexes that are subsequently excreted from the body. However, these very same reactive thiol groups present a significant analytical challenge.

In biological matrices, DMSA is highly susceptible to oxidation, readily forming disulfide-bridged dimers and oligomers or mixed disulfides with endogenous thiols like cysteine and glutathione[2][3]. This instability means that improper sample handling or analytical methodology can lead to a gross underestimation of the active, reduced form of the drug, compromising pharmacokinetic and toxicokinetic assessments.

This guide provides an in-depth, experience-driven framework for the development and validation of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DMSA in biological samples. We will dissect the causality behind each experimental choice, from sample stabilization to the final validation parameters, ensuring the protocol is a self-validating system that meets the stringent requirements of global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized in the ICH M10 guideline[4][5].

Part I: The Foundation – A Robust Method Development Strategy

The central dogma for quantifying DMSA is control of the thiol redox state . Failure to address this at the earliest stage will invalidate any downstream analytical precision. Our strategy is therefore built around immediate stabilization, followed by selective and sensitive detection.

Causality in Sample Preparation: Why Derivatization is Non-Negotiable

Direct analysis of DMSA by reversed-phase LC-MS is plagued by issues: poor retention on C18 columns due to its high polarity, and the aforementioned on-column and in-source oxidation. The most effective strategy to circumvent these problems is chemical derivatization.

The Rationale: Derivatization serves a dual purpose:

  • Stabilization: It "caps" the reactive thiol group with a stable covalent bond, preventing oxidation during sample processing and analysis.

  • Improved Analytical Properties: The derivatizing agent can be chosen to enhance the hydrophobicity of the analyte, improving its retention on reversed-phase columns, and to promote efficient ionization in the mass spectrometer source.

For this guide, we will focus on derivatization with N-Ethylmaleimide (NEM) . NEM reacts specifically and rapidly with thiol groups under mild pH conditions via a Michael addition reaction, forming a stable thioether bond[2]. This makes it an ideal choice for bioanalytical applications.

Step-by-Step Sample Preparation Protocol
  • Blood Collection & Stabilization: Collect blood samples in tubes containing an anticoagulant (e.g., K2-EDTA). Immediately after collection, transfer a 200 µL aliquot of whole blood or plasma to a microcentrifuge tube containing 20 µL of 10% trichloroacetic acid (TCA) or 50 mM TCEP (tris(2-carboxyethyl)phosphine).

    • Expert Rationale: Acidification with TCA immediately quenches enzymatic activity and precipitates proteins, while the reducing agent TCEP actively prevents disulfide bond formation. This step is critical to preserve the in vivo concentration of reduced DMSA[3].

  • Protein Precipitation: To the stabilized sample, add 600 µL of ice-cold acetonitrile containing the internal standard (IS). A stable isotope-labeled DMSA (e.g., DMSA-d4) is the ideal IS. If unavailable, a structural analog can be used, but requires more rigorous validation of matrix effects.

    • Expert Rationale: Protein precipitation is a simple and effective method to remove the bulk of matrix interferences. Acetonitrile is a highly efficient precipitating agent[6]. Including the IS at this early stage corrects for variability in extraction efficiency and any subsequent sample handling steps[7].

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Derivatization Reaction: Transfer 200 µL of the clear supernatant to a new tube. Add 50 µL of 25 mM N-Ethylmaleimide (NEM) in 100 mM ammonium bicarbonate buffer (pH 7.0).

    • Expert Rationale: The reaction is performed at a neutral pH to ensure the thiol group is sufficiently nucleophilic to react with NEM. A slight excess of NEM ensures complete derivatization of all DMSA molecules[2].

  • Incubation: Incubate the mixture at room temperature for 20 minutes, protected from light.

  • Final Preparation: After incubation, the sample is ready for injection into the LC-MS/MS system.

LC-MS/MS Method Development
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the more hydrophobic DMSA-NEM derivative.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A gradient from ~5% to 95% Mobile Phase B over several minutes provides robust separation from endogenous matrix components.

    • Expert Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, leading to better sensitivity[8]. A gradient elution ensures that components with varying polarities are effectively separated, reducing the risk of ion suppression[9].

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization in Positive Mode (ESI+) is typically effective for the DMSA-NEM derivative.

    • Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex matrices due to its superior selectivity and sensitivity[10].

    • Tuning and MRM Transition Selection: The mass spectrometer is first tuned by infusing a standard solution of the DMSA-NEM derivative. The most abundant precursor ion (the [M+H]+ adduct of the bis-NEM-derivatized DMSA) is selected. This precursor ion is then fragmented in the collision cell, and the most stable and abundant product ions are identified.

    • Hypothetical MRM Transitions:

      • Analyte (DMSA-bis-NEM): Q1: 433.1 → Q3: 142.1 (Example transition)

      • Internal Standard (DMSA-d4-bis-NEM): Q1: 437.1 → Q3: 142.1 (Example transition)

Part II: The Workflow – A Validated Protocol for Regulatory Submission

Adherence to a strict validation protocol is mandatory to ensure the generated data is reliable and defensible. The following workflow and validation parameters are based on the ICH M10 Bioanalytical Method Validation Guideline [4].

Overall Analytical Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Blood) Stabilize Stabilization (Acid/Reducing Agent) Sample->Stabilize Spike Spike Internal Standard & Protein Precipitation Stabilize->Spike Derivatize Supernatant Derivatization with NEM Spike->Derivatize LC LC Separation (C18 Gradient) Derivatize->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant Validate Validation Check (ICH M10 Criteria) Quant->Validate Report Report Validate->Report

Caption: High-level workflow for DMSA quantification.

Bioanalytical Method Validation: Parameters and Acceptance Criteria

The objective of validation is to demonstrate that the analytical method is suitable for its intended purpose[4]. This is achieved by assessing the following parameters:

Validation Parameter Purpose Experimental Approach ICH M10 Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components and other interferences.Analyze at least six blank matrix samples from individual sources. Check for interfering peaks at the retention time of the analyte and IS.Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and analyte concentration over a specific range.Analyze a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels.Correlation coefficient (r²) ≥ 0.99 is generally expected. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations on at least three separate days (n≥5 per level per day).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Determined as the lowest standard on the curve that meets the accuracy and precision criteria.Analyte response at LLOQ should be at least 5 times the response of the blank. Accuracy within ±20% and precision ≤ 20%.
Recovery To assess the efficiency of the extraction process.Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at three concentrations (Low, Med, High).Recovery should be consistent and reproducible, although no specific value is mandated.
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at Low and High concentrations.The CV of the calculated matrix factor across at least six lots of matrix should be ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples after exposure to various conditions: Freeze-Thaw (≥3 cycles), Bench-Top (expected duration of handling), and Long-Term storage.Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Part III: A Comparative Guide to DMSA Quantification Methods

While LC-MS/MS with derivatization stands as the most robust method, it is valuable to understand its performance in the context of alternative techniques.

Methodology Principle Pros Cons Best Suited For
LC-MS/MS with NEM Derivatization (This Guide) Chromatographic separation followed by highly selective mass detection of a stable DMSA derivative.Highest Selectivity & Sensitivity: MRM minimizes interferences. High Throughput: Amenable to automation. Regulatory Gold Standard: Preferred method for PK/TK studies[5][10].Requires specialized instrumentation (LC-MS/MS). Derivatization adds a step to sample prep.Regulated bioanalysis for pharmacokinetic, toxicokinetic, and clinical studies.
HPLC with Fluorescence Derivatization (e.g., mBBr) DMSA is derivatized with a fluorescent tag (monobromobimane) and detected by a fluorescence detector[1].Good sensitivity. Instrumentation (HPLC-FLD) is more widely available than LC-MS/MS.Lower Specificity: Potential for interference from other endogenous fluorescent compounds. Less structural confirmation than MS[11].Academic research, animal model studies where high specificity is not the primary driver[1].
Indirect Ion Chromatography (IC) DMSA is completely oxidized to sulfate ions, which are then quantified by ion chromatography[12].Simple sample preparation (oxidation). Useful for quantifying total DMSA coated on surfaces like nanoparticles.Not Specific: Measures total sulfur, not DMSA itself. Cannot distinguish reduced vs. oxidized forms. Destructive to the original molecule.Quality control of DMSA-coated materials or formulations where total DMSA content is the primary interest[12].

Conclusion

The accurate quantification of meso-2,3-dimercaptosuccinic acid is a formidable analytical task, primarily due to the inherent instability of its therapeutic thiol moieties. A scientifically sound approach, as detailed in this guide, hinges on a strategy of immediate sample stabilization and chemical derivatization prior to analysis. The use of N-Ethylmaleimide to form a stable DMSA-NEM derivative, coupled with the unparalleled selectivity and sensitivity of LC-MS/MS, provides a robust and defensible methodology.

By rigorously validating this method against the harmonized criteria of the ICH M10 guideline, researchers and drug development professionals can generate high-quality, reliable data suitable for regulatory submission. This ensures that pharmacokinetic and safety assessments are based on the true concentrations of the active drug, ultimately contributing to the safe and effective use of this vital chelating agent.

References

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubMed. (2009). Determination of 2,3-dimercaptosuccinic acid in mice blood and tissues by HPLC with fluorescence detection. [Link]

  • Royal Society of Chemistry. (2019). Quantification and biodegradability assessment of meso-2,3-dimercaptosuccinic acid adsorbed on iron oxide nanoparticles. [Link]

  • FyoniBio. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • Concordia University Research Repository. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • Chinese Pharmaceutical Journal. (2011). Determination of Related Substances in Dimercaptosuccinic Acid by HPLC. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • Reddit. (2024). LC-MS method validation resources. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Twistaroma. (2022). Thiol sensing: From current methods to nanoscale contribution. [Link]

  • ACS Publications. The Presence of Lead Decreases the Availability of meso-2,3-Dimercaptosuccinic Acid for Analysis in the Monobromobimane Assay. [Link]

  • ResearchGate. (2011). Determination of related substances in dimercaptosuccinic acid by HPLC. [Link]

  • MDPI. (2025). Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. [Link]

  • University of Padua. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • ResearchGate. Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. [Link]

  • ACS Publications. (2014). Determination of Sub-Nanomolar Levels of Low Molecular Mass Thiols in Natural Waters by Liquid Chromatography Tandem Mass Spectrometry after Derivatization with p-(Hydroxymercuri) Benzoate and Online Preconcentration. [Link]

  • Semantic Scholar. (2025). Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells. [Link]

  • LCGC International. (2020). Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS). [Link]

  • Qucosa. Development and validation of a liquid chromatography–tandem mass spectrometry method for the quantification of the acetyl-coenzyme A carboxylase 1 inhibitor A-485 in serum and cell lysates. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

This document provides a detailed protocol for the safe and compliant disposal of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS No. 6499-11-2).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS No. 6499-11-2). As this compound is utilized in specialized research and development, a thorough understanding of its chemical nature is paramount to ensuring the safety of laboratory personnel and environmental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety protocols and regulatory standards.

Hazard Analysis and Risk Assessment: A Proactive Approach

The disposal protocol for any chemical is dictated by its inherent hazards. For 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid, a comprehensive risk assessment requires an analysis of its structural components: the 3-methylpiperidine ring, the dithiocarbamate core, and the acetic acid moiety.

  • 3-Methylpiperidine Moiety: The piperidine substructure suggests that the compound may exhibit characteristics of organic amines, which can be corrosive, flammable, and toxic.[1][2] Piperidine itself is a flammable liquid that causes severe skin burns and eye damage.[2]

  • Acetic Acid Moiety: The carboxylic acid group confers acidic properties to the molecule. While it is a weak acid, it can contribute to the overall corrosive nature of the compound and will react with bases.[5]

Given these components, the compound must be treated as a hazardous substance requiring meticulous handling and disposal.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryInferred Risk from Structural AnalysisRecommended PPE
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin, based on piperidine and dithiocarbamate structures.[1][2]Nitrile or neoprene gloves, lab coat, chemical safety goggles, and face shield if splashing is possible.
Skin Corrosion/Irritation High probability of causing skin irritation or burns due to the amine and acidic functional groups.[1][3]Chemical-resistant gloves (inspected before use), lab coat or chemical-resistant apron.
Eye Damage/Irritation High probability of causing serious eye irritation or damage.[1][3]Chemical safety goggles or a face shield.[6]
Reactivity Can react with strong oxidizing agents, acids, and bases.[1] May produce toxic sulfur-containing gases upon combustion.[4]Standard laboratory PPE. Handle away from incompatible materials.
Environmental Hazard Dithiocarbamates can be toxic to aquatic life.[7] Avoid release to the environment.[7][8]Not applicable for PPE, but dictates disposal protocol. Prevent entry into drains and waterways.[9][10]

Regulatory Framework: Adherence to Compliance

The disposal of this chemical falls under stringent regulations designed to protect laboratory workers and the environment. All procedures must comply with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[11][12] The procedures outlined in this guide should be incorporated into your laboratory's CHP.[13]

  • EPA Resource Conservation and Recovery Act (RCRA): The RCRA governs the management of hazardous waste from generation to final disposal.[14] This compound must be managed as a hazardous waste, and facilities must adhere to regulations concerning waste accumulation, storage, and labeling.[15]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the safe disposal of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid. The fundamental principle is waste segregation at the point of generation to prevent dangerous reactions.

Waste Characterization and Segregation
  • Designate as Hazardous Waste: Immediately upon deciding to discard the material (whether unused product or contaminated materials), it must be designated as hazardous waste.

  • Segregate at Source: This waste stream must be kept separate from all other chemical waste. Crucially, do not mix with:

    • Strong Acids or Oxidizers: To prevent exothermic reactions and the release of toxic gases.

    • Bases: To avoid neutralization reactions that can generate heat.

    • Aqueous Waste: Unless the compound is in a dilute solution from an experimental procedure.

    • Halogenated or Non-Halogenated Solvents: Keep this waste stream distinct to ensure proper final disposal by a licensed contractor.

Container Selection and Labeling
  • Container Selection:

    • Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap.

    • Ensure the container is free from damage or deterioration.[14]

    • Never use metal containers for acidic waste.

    • The container must be clean and free of any other chemical residue before use.

  • Labeling:

    • Attach a hazardous waste label to the container before adding any waste.

    • The label must include the following information as required by the EPA[15]:

      • The words "Hazardous Waste"

      • The full chemical name: "2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid"

      • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

      • The date when waste was first added to the container (the "accumulation start date").

Accumulation and Storage
  • Satellite Accumulation Area (SAA):

    • The waste container should be kept at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[15][16]

    • The SAA must be in a well-ventilated area, such as a chemical fume hood.

    • Place the waste container in a secondary containment bin to prevent spills.

    • Keep the container securely closed at all times, except when adding waste.[17]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[17]

  • Central Accumulation Area (CAA):

    • Once the container is full or has been accumulating for the maximum allowed time per your institution's policy (often 6-12 months for academic labs), it must be moved to your facility's CAA.[14][16]

    • This transfer must be performed by trained personnel.

  • Final Disposal:

    • The final disposal must be handled by a licensed hazardous waste disposal company.[4][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][14]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow A Point of Generation (Experiment Conclusion) B Characterize as Hazardous Waste (Solid or Liquid) A->B Immediate Action C Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) B->C Safety Precaution D Select & Pre-Label HDPE Waste Container C->D Containerization E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E Storage Protocol F Keep Container Closed (Open only to add waste) E->F G Transfer to Central Accumulation Area (CAA) when full E->G As Needed H Arrange Pickup by Licensed Waste Disposal Contractor G->H Final Step

Caption: Figure 1. Step-by-step workflow for the safe disposal of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • Inform your laboratory supervisor or Environmental Health and Safety (EHS) department.

  • Control and Contain:

    • If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE (respirator, chemical-resistant gloves, apron, and goggles).

    • For a solid spill, carefully sweep up the material without creating dust and place it in the designated hazardous waste container.[9]

    • For a liquid spill, contain it with an inert absorbent material like vermiculite, dry sand, or earth.[10][18] Do not use combustible materials like paper towels.

    • Collect the absorbent material using non-sparking tools and place it in the hazardous waste container.[1]

  • Decontaminate:

    • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[8]

  • Seek Medical Attention:

    • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

    • If inhaled, move to fresh air and seek medical attention.[3]

References

  • Tokyo Chemical Industry. (2026, February 20). Safety Data Sheet: (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. TCI EUROPE N.V.
  • Tokyo Chemical Industry. (2025, June 5).
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. U.S. Department of Labor.
  • Redox. (2025, September 23).
  • Gelest, Inc. (2016, November 9).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Sigma-Aldrich. (2025, December 23).
  • MasterControl. (n.d.). 29 CFR 1910.
  • Santa Cruz Biotechnology. (n.d.).
  • ChemView. (n.d.). Section 2. Hazards identification. U.S. Environmental Protection Agency.
  • Fisher Scientific. (2015, July 2).
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Hayashi Pure Chemical Ind., Ltd. (2020, April 16).
  • Occupational Safety and Health Administration. (n.d.).
  • FUJIFILM Wako Pure Chemical Corporation. (2024, September 12).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Sulfuric Acid.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid
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2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid
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